Cupric nitrate
Description
Structure
2D Structure
Properties
IUPAC Name |
copper;dinitrate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.2NO3/c;2*2-1(3)4/q+2;2*-1 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVVROIMIGLXTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu(NO3)2, CuN2O6 | |
| Record name | CUPRIC NITRATE | |
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| Record name | copper(II) nitrate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Copper(II)_nitrate | |
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| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID7040314 | |
| Record name | Copper nitrate | |
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Molecular Weight |
187.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Obtained as a trihydrate and as a hexahydrate. Both are blue crystalline solids. Used in medicine, as an insecticide, in chemical analysis, in making light sensitive papers. Toxic oxides of nitrogen are produced in fires involving this material., Liquid; Pellets or Large Crystals, Liquid; Water or Solvent Wet Solid, Blue-green deliquescent solid; Soluble in water; [Merck Index] Blue deliquescent crystals; Soluble in water; [MSDSonline] | |
| Record name | CUPRIC NITRATE | |
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| Record name | Nitric acid, copper(2+) salt (2:1) | |
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| Record name | Copper(II) nitrate | |
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Boiling Point |
Sublimes | |
| Record name | COPPER(II) NITRATE | |
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Solubility |
137.8 g/100 cc water @ 0 °C, 1270 g/100 cc water @ 100 °C, 100 g/100 cc alcohol @ 12.5 °C, very slightly sol in liq ammonia /Cupric nitrate trihydrate/, 243.7 g/100 cc water @ 0 °C, sol in all proportions in hot water, sol in alcohol /Cupric nitrate hexahydrate/, Sol in water, ethyl acetate, dioxane | |
| Record name | COPPER(II) NITRATE | |
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Density |
2.32 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | CUPRIC NITRATE | |
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Color/Form |
Large, blue-green, orthorhombic crystals | |
CAS No. |
3251-23-8, 10402-29-6 | |
| Record name | CUPRIC NITRATE | |
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| Record name | Copper(II) nitrate | |
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| Record name | Nitric acid, copper salt | |
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| Record name | Nitric acid, copper(2+) salt (2:1) | |
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| Record name | Copper nitrate | |
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| Record name | Copper dinitrate | |
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| Record name | Copper dinitrate | |
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| Record name | CUPRIC NITRATE | |
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Melting Point |
238.1 °F (USCG, 1999), 255-256 °C | |
| Record name | CUPRIC NITRATE | |
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| Record name | COPPER(II) NITRATE | |
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Synthesis Methodologies for Cupric Nitrate and Its Derivatives
Conventional Synthetic Approaches
Conventional methods for synthesizing cupric nitrate (B79036) primarily involve the reaction of copper sources with nitric acid or through precipitation reactions to form basic copper nitrates.
Methods for Bulk Cupric Nitrate Preparation
The primary industrial method for producing this compound, specifically the hydrated form, involves the reaction of metallic copper with nitric acid. testbook.comatamanchemicals.comsciencemadness.org The chemical equation for this reaction is:
Cu + 4HNO₃ → Cu(NO₃)₂ + 2H₂O + 2NO₂ sciencemadness.org
This reaction produces hydrated copper(II) nitrate along with water and nitrogen dioxide gas. testbook.com Alternatively, copper(II) oxide or copper(II) carbonate can be reacted with nitric acid to yield this compound and water. testbook.comatamanchemicals.com The reaction with copper oxide is as follows:
CuO + 2HNO₃ → Cu(NO₃)₂ + H₂O atamanchemicals.com
Another method involves a double displacement reaction between concentrated solutions of copper(II) sulfate (B86663) and calcium nitrate. atamanchemicals.comsciencemadness.org In this process, calcium sulfate precipitates out of the solution, leaving the more soluble this compound in the aqueous phase. atamanchemicals.comsciencemadness.org The resulting solution is then filtered and dried in a desiccator to obtain the crystalline product. atamanchemicals.comsciencemadness.org
A method for producing anhydrous this compound, which was developed in 1969, involves the reaction of copper metal with dinitrogen tetroxide in an anhydrous environment. sciencemadness.org The resulting product is then gently heated to 80 °C to remove nitrogen oxides, yielding pure anhydrous copper nitrate. sciencemadness.org A patented method also describes the dissolution of metallic copper in a pressure-resistant container with nitric acid and industrial pure oxygen at temperatures between 20-100 °C and pressures of 0.05-0.5 MPa. google.com
Table 1: Conventional Synthesis Methods for Bulk this compound
| Starting Materials | Reaction Products | Key Conditions | Reference |
| Copper metal, Nitric acid | Copper(II) nitrate, Water, Nitrogen dioxide | --- | testbook.comsciencemadness.org |
| Copper(II) oxide, Nitric acid | Copper(II) nitrate, Water | --- | atamanchemicals.com |
| Copper(II) carbonate, Nitric acid | Copper(II) nitrate, Water, Carbon dioxide | --- | testbook.com |
| Copper(II) sulfate, Calcium nitrate | Copper(II) nitrate, Calcium sulfate (precipitate) | Concentrated solutions | atamanchemicals.comsciencemadness.org |
| Copper metal, Dinitrogen tetroxide | Anhydrous copper(II) nitrate, Nitrogen monoxide | Anhydrous conditions, gentle heating (80°C) | sciencemadness.org |
| Copper metal, Nitric acid, Oxygen | Copper(II) nitrate solution | 20-100 °C, 0.05-0.5 MPa pressure | google.com |
Precipitation Techniques for Basic Copper Nitrates and Hydroxynitrates
Basic copper nitrates, such as copper(II) hydroxynitrate (Cu₂(OH)₃NO₃), can be synthesized through precipitation methods. One approach involves the forced hydrolysis of urea (B33335) in a solution containing copper(II) ions. rsc.org The gradual increase in pH due to urea hydrolysis leads to the precipitation of amorphous copper hydroxide (B78521), which can then incorporate nitrate ions to form basic copper nitrate, particularly at higher initial copper concentrations. rsc.org
Another simple and rapid method for preparing copper hydroxynitrate involves the reaction of a dispersion of magnesium hydroxide with a solution of copper nitrate trihydrate at room temperature. scielo.br This method avoids the need for temperature or pressure variations. scielo.br A hydrothermal method has also been reported, where copper hydroxynitrate is synthesized from copper(II) nitrate trihydrate and sodium borate (B1201080) (Na₂B₄O₇·10H₂O) in the presence of a surfactant. arastirmax.comdergipark.org.tr The reaction is carried out at 180°C for 24 hours. dergipark.org.tr Calcination of the resulting copper hydroxynitrate at 400°C yields copper oxide. arastirmax.com
A patented method describes the preparation of basic copper nitrate by reacting a copper nitrate solution with a solution containing ammonium (B1175870) and hydroxide ions. google.com The pH of the reaction is maintained between 3 and 10. google.com Another patented process involves the reaction of cupric ions with citrate (B86180) ions to form an inner complex, which then reacts with hydroxide ions to precipitate basic copper nitrate. google.com
Table 2: Precipitation Methods for Basic Copper Nitrates
| Reactants | Product | Method | Key Conditions | Reference |
| Copper(II) ions, Urea | Amorphous copper hydroxide, Basic copper nitrate | Homogeneous precipitation | Forced hydrolysis of urea | rsc.org |
| Magnesium hydroxide, Copper nitrate trihydrate | Copper hydroxynitrate (Cu₂(OH)₃NO₃) | Precipitation | Room temperature | scielo.br |
| Copper(II) nitrate trihydrate, Sodium borate, Surfactant | Copper hydroxynitrate (Cu₂(OH)₃NO₃) | Hydrothermal | 180°C for 24 hours | arastirmax.comdergipark.org.tr |
| Copper nitrate solution, Ammonium hydroxide solution | Basic copper nitrate | Precipitation | pH 3-10 | google.com |
| Cupric ions, Citrate ions, Hydroxide ions | Basic copper nitrate | Precipitation | Formation of an inner complex intermediate | google.com |
Advanced Synthetic Strategies for this compound-Derived Materials
This compound serves as a crucial precursor in the fabrication of various advanced materials, particularly nanomaterials with unique properties and applications.
Nanomaterial Fabrication from this compound Precursors
The synthesis of copper and copper oxide nanoparticles from this compound is an area of intensive research, with methods ranging from chemical reduction to environmentally friendly "green" synthesis routes.
Chemical reduction is a widely used "wet chemical" technique for synthesizing copper nanoparticles from this compound. acs.org This method involves a reducing agent that provides electrons for the reduction of Cu²⁺ ions. acs.org Common reducing agents include sodium borohydride (B1222165), hydrazine (B178648), and ascorbic acid. acs.orgd-nb.info
One study reports the synthesis of copper nanoparticles of varying sizes and shapes by the chemical reduction of this compound solution using isopropyl alcohol as the reducing agent and cetyltrimethylammonium bromide (CTAB) as a capping agent. electrochemsci.org The size and shape of the nanoparticles were found to be dependent on the concentration ratio of this compound to CTAB. electrochemsci.org Another approach involves the reduction of copper nitrate with sodium borohydride, followed by stabilization with polyvinylpyrrolidone (B124986) (PVPD) and deposition on activated carbon. ijnnonline.net The concentration of copper ions in the initial solution influences the final product. ijnnonline.net
A process for producing stable copper nanoparticles involves reacting an aqueous solution of a copper salt, such as copper nitrate, with a reductant like sodium borohydride or hydrazine hydrate (B1144303), followed by the addition of an apolar organic solution containing an extracting agent. google.com The glycine-nitrate process (GNP) is another method where copper nitrate trihydrate is used as the oxidizer and glycine (B1666218) acts as a complexing and incendiary agent to produce copper-based nanoparticles. mdpi.com
Table 3: Chemical Reduction Methods for Copper Nanoparticles from this compound
| Reducing Agent | Capping/Stabilizing Agent | Key Findings | Reference |
| Isopropyl alcohol | Cetyltrimethylammonium bromide (CTAB) | Nanoparticle size and shape dependent on Cu(NO₃)₂:CTAB ratio. | electrochemsci.org |
| Sodium borohydride | Polyvinylpyrrolidone (PVPD) | Nanoparticles deposited on activated carbon. | ijnnonline.net |
| Sodium borohydride / Hydrazine hydrate | Alkyl dithiocarbonic acid (extracting agent) | Produces stable nanoparticles with high dispersity in organic media. | google.com |
| Glycine | --- | Glycine acts as both complexing and incendiary agent. | mdpi.com |
| Ascorbic acid | Starch | A facile, low-temperature (80°C) method. | d-nb.info |
Green synthesis has emerged as an eco-friendly and cost-effective alternative for producing copper and copper oxide nanoparticles. nih.gov This approach utilizes biological entities like plants, algae, fungi, and bacteria, which contain biomolecules that act as reducing and capping agents. nih.govbioline.org.br
Several studies have demonstrated the use of plant extracts for the synthesis of copper oxide (CuO) and copper (Cu) nanoparticles from this compound. For instance, the leaf extract of Abutilon indicum has been used as a "fuel" in a green combustion method with this compound to produce CuO nanoparticles. bioline.org.br Similarly, extracts from Caesalpinia bonducella seeds, containing flavonoids and phenolics, have been shown to reduce Cu²⁺ ions from this compound to form CuO nanoparticles. acs.org The root extract of Ocimum sanctum (Tulsi) has also been employed to synthesize copper nanoparticles from an aqueous solution of copper nitrate. jetir.org
The general procedure for plant-based synthesis involves mixing a plant extract with a this compound solution. nih.gov The phytochemicals present in the extract, such as phenols, flavonoids, and terpenoids, facilitate the reduction of copper ions and stabilize the resulting nanoparticles, preventing agglomeration. nih.gov The reaction conditions, such as temperature and pH, can be adjusted to control the size and morphology of the nanoparticles. nih.gov For example, a study using bottle brush leaves extract involved heating the mixture to 60-70°C, with the color change to light green indicating the formation of copper nanoparticles. instanano.com Microorganisms can also facilitate the bioreduction of Cu²⁺ to form copper nanoparticles. researchgate.netnih.gov
Table 4: Green Synthesis of Copper/Copper Oxide Nanoparticles from this compound
| Biological Source (Part) | Precursor | Product | Key Biomolecules Involved | Reference |
| Abutilon indicum (Leaf) | Cu(NO₃)₂·3H₂O | CuO Nanoparticles | --- | bioline.org.br |
| Caesalpinia bonducella (Seed) | Cu(NO₃)₂·3H₂O | CuO Nanoparticles | Flavonoids, Phenolics | acs.org |
| Ocimum sanctum (Root) | Cu(NO₃)₂·3H₂O | Cu Nanoparticles | --- | jetir.org |
| Bottle Brush (Leaves) | Cu(NO₃)₂ | Cu Nanoparticles | --- | instanano.com |
| Tinospora cordifolia (Leaf) | Cu(NO₃)₂·3H₂O | Cu Nanoparticles | --- | waocp.com |
| Aloe vera (Leaf) | Cu(NO₃)₂ | Cu Nanoparticles | --- | waocp.com |
| Various microorganisms | Cu²⁺ | Cu(0) and Cu(I) Nanoparticles | --- | researchgate.netnih.gov |
Compound Information
Coordination Complex Synthesis with this compound as a Central Moiety
This compound serves as a key precursor for the synthesis of a vast array of coordination complexes and polymers where the Cu(II) ion acts as the central moiety. The copper(II) center, with its d⁹ electron configuration, readily forms complexes with various ligands containing donor atoms such as nitrogen, oxygen, and sulfur.
Complexes with N- and O-Donor Ligands: The reaction of this compound with multidentate ligands often yields coordination polymers with interesting structural motifs and properties. For example, 1D coordination polymers have been synthesized by reacting this compound with aroylhydrazone Schiff base ligands. frontiersin.orgnih.gov In these reactions, the coordination mode of the ligand can vary; for instance, a ligand with a basic pyridine (B92270) moiety may coordinate in its iminol form, while others coordinate in the amide form. frontiersin.orgnih.gov Similarly, tridentate ONO donor azo ligands, synthesized from the coupling of aryl diazonium salts with acetylacetone, react with this compound to form chelate complexes. researchgate.net Other nitrogen-donor ligands like 2,6-bis(pyrazolyl)pyridine and bis(triazole) derivatives also form stable complexes with this compound, resulting in structures with five- or six-coordinate copper centers. mdpi.comresearchgate.net
Complexes with S-Donor Ligands: Ligands containing sulfur donor atoms also form complexes with this compound, although the strong affinity of sulfur for copper can lead to competition with other potential donor sites or the nitrate anion itself. An example includes the synthesis of a copper(I) nitrate complex with N,N'-diallylthiourea, where the thiocarbonyl group's sulfur atom is involved in coordination. filinchuk.com In the synthesis of ternary copper antimony sulfide (B99878) (Cu3SbS4) nanostructures, this compound is used as the copper source, reacting with antimony acetate (B1210297) and sodium thiosulfate (B1220275) (as the sulfur source) under microwave irradiation. chalcogen.ro
| Ligand Type | Donor Atoms | Example Ligand | Resulting Complex from Cu(NO₃)₂ |
| Aroylhydrazone Schiff Base | N, O | N'1,N'2-bis(pyridin-2-ylmethylene)oxalohydrazide | 1D Coordination Polymer [Cu₃(L)(NO₃)₄(H₂O)₂]n frontiersin.orgnih.gov |
| Azo Ligand | N, O | R-C₆H₅-N=N-C(=C(OH)CH₃)COCH₃ | Chelate Complex [Cu₂L₂] researchgate.net |
| Bis(triazole) Ligand | N | 1,3-bis((1,2,4-triazol-1-yl)methyl)benzene | Coordination Polymer [CuL(NO₃)₂]n mdpi.com |
| Thioamide | S, N | N,N'-diallylthiourea | Copper(I) Complex [Cu(DATU)₃]NO₃ filinchuk.com |
To enhance its utility and ease of handling in organic synthesis, this compound can be immobilized on various solid supports. These solid-supported reagents often exhibit improved reactivity, selectivity, and allow for simpler product purification compared to their homogeneous counterparts.
Clay-Supported this compound: A well-known reagent, termed "Claycop," is prepared by adsorbing hydrated copper nitrate onto K-10 bentonite (B74815) clay. wikipedia.org This blue-colored, clay-supported reagent is effective as a slurry for various organic transformations, including the oxidation of thiols to disulfides and the conversion of dithioacetals to their corresponding carbonyl compounds. wikipedia.org Anhydrous this compound supported on montmorillonite (B579905) clay has also proven to be a useful reagent for the nitration of aromatic compounds. wikipedia.orgresearchgate.net The acidic sites on the clay surface are believed to facilitate the generation of the nitronium ion (NO₂⁺) from the nitrate. researchgate.net
Silica-Supported this compound: Silica (B1680970) gel is another effective support for immobilizing this compound. A reagent prepared by supporting copper(II) nitrate trihydrate on silica has been characterized and employed for the efficient nitration of various aromatic compounds. ajrconline.orgresearchgate.net This method offers the advantage of proceeding at room temperature with short reaction times and yielding the nitrated products in high yields. ajrconline.orgresearchgate.net
Resin-Supported Systems: Copper nanoparticles, which can be derived from this compound, have been supported on polystyrene resin. These resin-supported copper catalysts have been used in microwave-assisted organic reactions, demonstrating the versatility of supported copper systems. mdpi.com
Microwave-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to shorter reaction times, higher yields, and improved product purity and morphology compared to conventional heating methods. acs.orgdergipark.org.tr this compound is frequently used as a precursor in these syntheses.
Synthesis of Nanoparticles: The preparation of copper oxide (CuO) nanoparticles from this compound is significantly expedited by microwave irradiation. oiccpress.comoiccpress.com Hierarchical and porous CuO nanostructures with a unique sponge-like morphology have been synthesized by the microwave irradiation of an aqueous mixture of this compound and carbamide at 130 °C for just 10 minutes. acs.org This rapid and uniform heating promotes the formation of porous networks that are not typically achieved through conventional heating under similar conditions. acs.org The synthesis can also be performed using green reagents, such as tea leaf and coffee powder extracts, which act as reducing and capping agents for the formation of CuO nanoparticles from this compound under microwave heating. oiccpress.comoiccpress.com
Synthesis of Coordination Polymers and Catalysts: Microwave assistance is also applied to catalytic reactions involving copper complexes derived from this compound. For instance, 1D copper(II) coordination polymers, synthesized from this compound and aroylhydrazone ligands, have been used as catalysts for the solvent-free, microwave-assisted oxidation of secondary alcohols. frontiersin.orgnih.gov The use of microwave heating in these catalytic systems can lead to very high turnover frequencies (TOFs). frontiersin.orgnih.gov
The table below provides examples of microwave-assisted syntheses utilizing this compound as a starting material.
| Product | Other Reagents | Microwave Conditions | Key Advantage |
| Hierarchical Porous CuO | Carbamide (Urea) | 130 °C, 10 min | Rapid formation of unique sponge-like morphology. acs.org |
| CuO Nanoparticles | Tea Leaf / Coffee Powder Extract | 540 W, 7-8 min | Green, rapid synthesis method. oiccpress.comoiccpress.com |
| Copper Antimony Sulfide (Cu₃SbS₄) | Antimony Acetate, Sodium Thiosulfate | 300-600 W, 10-30 min | One-step synthesis of pure ternary nanostructures. chalcogen.ro |
| Acetophenone (from alcohol oxidation) | 1-Phenylethanol, TEMPO, [Cu₃(L)(NO₃)₄(H₂O)₂]n catalyst | 120 °C | Complete conversion with high turnover frequency. frontiersin.orgnih.gov |
Mechanistic Investigations of Reactions Involving Cupric Nitrate
Organic Reaction Mechanisms
Cupric nitrate (B79036) is a key player in several organic reactions, including nitration, oxidation, and C-H functionalization. rsc.org The underlying mechanisms of these transformations are crucial for understanding and optimizing synthetic strategies.
The Menke nitration, a process that uses cupric nitrate in combination with acetic anhydride (B1165640), is an effective method for the nitration of electron-rich aromatic compounds. wikipedia.orgatamanchemicals.com This reaction typically results in the preferential addition of a nitro group at the ortho position relative to the activating group. wikipedia.org
The reaction mechanism has been a subject of investigation, with acetyl nitrate (AcONO₂) proposed as the key nitrating intermediate. wuxibiology.comresearchgate.net This intermediate is formed from the reaction of this compound with acetic anhydride. wuxibiology.com Quantum mechanics calculations have been employed to evaluate potential reaction pathways. wuxibiology.com
Two primary pathways for the Menke nitration have been considered: wuxibiology.com
Path 1: Electrophilic Aromatic Substitution. This pathway involves the electrophilic attack of the acetyl nitrate on the benzene (B151609) ring, followed by the loss of a proton (H⁺) to yield the nitrated product and acetic acid. wuxibiology.com
Path 2: Concerted Mechanism. This pathway proceeds through a six-membered ring transition state where the transfer of the aromatic proton to the acetate (B1210297) group occurs in a concerted fashion. wuxibiology.com
Computational studies suggest that the concerted pathway (Path 2) is energetically more favorable, with a lower activation energy compared to the stepwise electrophilic substitution pathway. wuxibiology.com This model, which posits acetyl nitrate as the active nitrating species and a six-membered ring transition state, has been shown to successfully predict the regioselectivity of the Menke nitration. wuxibiology.com
This compound serves as an effective oxidant for a range of organic functional groups. rsc.org Its oxidative capabilities are harnessed in various transformations, including the oxidation of thiols to disulfides and the conversion of dithioacetals to carbonyl compounds, often using a clay-supported reagent known as "Claycop". wikipedia.org
The mechanism of these oxidative transformations often involves the copper(II) ion acting as a one-electron oxidant. nih.gov The accessibility of multiple oxidation states (Cu⁰, Cuᴵ, Cuᴵᴵ, and Cuᴵᴵᴵ) allows copper to participate in both one-electron (radical) and two-electron (organometallic) pathways. nih.gov
For instance, in the hydrothermal oxidation of phenylacetic acid, copper(II) nitrate drives the oxidative decarboxylation to form benzyl (B1604629) alcohol, which is then further oxidized to benzaldehyde (B42025) and benzoic acid. rsc.org The nitrate ion appears to facilitate the oxidation of benzaldehyde to benzoic acid. rsc.org
The mechanisms of copper-catalyzed oxidations can be complex and substrate-dependent. For benzylic oxidations, two primary mechanisms are considered: nih.gov
Deprotonation-Oxidation: For acidic or activated substrates, deprotonation followed by single-electron oxidation generates a radical intermediate that reacts with molecular oxygen. nih.gov
Hydrogen Abstraction: In unactivated substrates, a benzylic radical is formed directly through hydrogen abstraction. nih.gov
In some systems, such as the copper/nitroxyl-catalyzed aerobic oxidation of alcohols, the mechanism involves a hydrogen atom transfer from a Cu(II)-alkoxide to a coordinated nitroxyl (B88944) species. acs.org
Copper-catalyzed C-H activation has emerged as a powerful tool for the formation of C-C, C-N, and C-O bonds, offering an atom-economical approach to organic synthesis. rsc.orgrsc.org this compound often plays a role as a catalyst or co-catalyst in these transformations. researchgate.net
The mechanisms of C-H activation can vary significantly depending on the substrate and reaction conditions. One common pathway involves the generation of a radical intermediate. For example, in the synthesis of C-3 functionalized imidazo[1,2-a]pyridines, a proposed mechanism involves the formation of an imidyl radical through the oxidation of the starting material by a combination of a copper catalyst and an oxidant. rsc.org This radical then adds to another reactant, leading to the final product after further oxidative aromatization. rsc.org
In other cases, the reaction may proceed through an organocopper intermediate. For instance, a proposed mechanism for a C(sp³)–H functionalization involves the insertion of the copper catalyst into an N–O bond to form an organocopper(III) intermediate. rsc.org This intermediate then undergoes a series of isomerizations and reactions, including an intramolecular aldol (B89426) reaction, to form the final product. rsc.org
The presence of an oxidant is often necessary for C-H functionalization reactions that form C-N and C-O bonds. csic.es In the copper-catalyzed N-arylation of amines with arylboronic acids, ceric ammonium (B1175870) nitrate can act as an oxidant. A proposed mechanism involves the oxidation of a Cu(II) intermediate to a Cu(III) species, which then undergoes reductive elimination to form the C-N bond and a Cu(I) species. nih.gov The catalytic cycle is completed by the oxidation of Cu(I) back to Cu(II). nih.gov
Decomposition Pathways of this compound Systems
The decomposition of this compound can be initiated by heat or light, leading to the formation of various products through distinct mechanistic pathways.
The thermal decomposition of hydrated this compound, Cu(NO₃)₂·3H₂O, is a multi-step process. researchgate.netunh.edu Initially, heating leads to the dehydration of the salt, where water of crystallization is lost. youtube.com This can proceed through the formation of lower hydrates like Cu(NO₃)₂·2.5H₂O and Cu(NO₃)₂·H₂O. researchgate.net
Further heating of the anhydrous or partially hydrated this compound results in decomposition. A key intermediate species formed during this process is basic copper nitrate, often identified as Cu₂(OH)₃NO₃ (or Cu(NO₃)₂·3Cu(OH)₂). wikipedia.orgresearchgate.net The formation of this basic salt is a result of thermohydrolysis. researchgate.net
2Cu(NO₃)₂(s) → 2CuO(s) + 4NO₂(g) + O₂(g)
In some cases, particularly in the presence of a reducing agent or under specific conditions, the further reduction of CuO to copper(I) oxide (Cu₂O) can occur. The decomposition pathway can be influenced by factors such as heating rate and the surrounding atmosphere. akjournals.com Kinetic studies have been performed to determine the activation energies for the different stages of decomposition. akjournals.comiaea.org In mixtures with other compounds like ammonium nitrate, the decomposition can become more complex, involving the formation of copper-amine complexes as intermediates before the final decomposition to CuO. jes.or.jp
Interactive Table: Thermal Decomposition Products of this compound
| Reactant | Intermediate(s) | Final Solid Product(s) | Gaseous Products |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | Cu(NO₃)₂, Cu₂(OH)₃NO₃ | CuO | H₂O, NO₂, O₂ |
| Cu(NO₃)₂ | - | CuO, Cu₂O (possible) | NO₂, O₂ |
The photochemical decomposition of this compound, particularly in the form of gas-phase clusters, reveals intricate fragmentation dynamics. rsc.org Upon irradiation with UV light, copper(II) nitrate clusters exhibit electronic transitions, including ligand-to-metal charge transfer (LMCT) and n-π* transitions within the nitrate ligands. rsc.orgrsc.org
Following photoexcitation, several decomposition channels are available: rsc.orgrsc.org
Loss of neutral copper nitrate: This occurs after internal conversion to the electronic ground state. rsc.org
Photochemical loss of a neutral NO₃ radical: This pathway is initiated by an LMCT excitation. rsc.org
N-O bond photolysis: Population of π* orbitals in the nitrate ligands can lead to the cleavage of the N-O bond, resulting in the photochemical loss of nitrogen dioxide (NO₂) or an oxygen atom. rsc.orgrsc.org
The specific fragmentation pathway is dependent on the size and oxidation state of the copper nitrate cluster. rsc.org For instance, in the smallest copper(II) nitrate cluster anion, Cu(II)(NO₃)₃⁻, the loss of a neutral NO₃ radical and the evaporation of neutral copper nitrate are competing processes. rsc.org Collision-induced dissociation studies on Cu(NO₃)₃⁻ have shown the loss of an NO₃ radical, which corresponds to the reduction of the metal center. researchgate.netnih.gov
For copper(I) nitrate clusters, decomposition of the nitrate ligands can lead to the formation of copper nitrate-oxide mixtures and eventually pure copper oxides. rsc.org In contrast, Cu(NO₃)₂⁻ clusters have been observed to lose NO₂ upon collision-induced dissociation, a process that involves the formation of a metal-oxide bond. researchgate.netnih.gov
Interactive Table: Photochemical Decomposition Fragments of Copper Nitrate Clusters
| Cluster | Excitation | Primary Fragmentation Products |
|---|---|---|
| Cu(II)n(NO₃)₂n+₁⁻ | UV/Vis/NIR | Cu(NO₃)₂, NO₃• |
| Cu(II)(NO₃)₃⁻ | UV | NO₃•, Cu(NO₃)₂ |
| Cu(I) nitrate clusters | UV | Copper nitrate-oxides, CuO, Cu₂O |
| Cu(NO₃)₃⁻ (CID) | Collision | NO₃• |
| Cu(NO₃)₂⁻ (CID) | Collision | NO₂• |
Electrochemical Reaction Mechanisms
The electrochemical reduction of nitrate (NO₃⁻), often originating from industrial and agricultural wastewater, into valuable ammonia (B1221849) (NH₃) represents a promising avenue for environmental remediation and sustainable chemical synthesis. researchgate.netmdpi.com Copper-based materials have emerged as particularly effective electrocatalysts for this transformation due to their high efficiency, low cost, and favorable selectivity towards ammonia. researchgate.netccspublishing.org.cnscispace.com Understanding the intricate reaction mechanisms at the catalyst surface is crucial for designing more efficient and robust systems.
The conversion of nitrate to ammonia is a complex process involving the transfer of eight electrons and nine protons (NO₃⁻ + 9H⁺ + 8e⁻ → NH₃ + 3H₂O). ccspublishing.org.cn The reaction proceeds through a series of intermediates, and the specific pathway can vary depending on the catalyst and reaction conditions.
Two main mechanistic pathways are proposed for the reduction on copper surfaces:
Electrochemical-Electrochemical (EE) Mechanism: This pathway involves a series of sequential electron and proton transfer steps. mdpi.com Adsorbed nitrate (NO₃) is first reduced to adsorbed nitrite (B80452) (NO₂). The crucial subsequent step is the reduction of NO₂ to adsorbed nitric oxide (NO). From NO, the reaction proceeds through several hydrogenated intermediates, such as nitroxyl (NOH), H₂NO, and hydroxylamine (B1172632) (NH₂OH), before the final reduction to ammonia. mdpi.comnih.gov Density Functional Theory (DFT) calculations suggest that the hydrogenation of *NO to *NOH is a critical step. researchgate.net
Atomic Hydrogen-Mediated Reduction Mechanism: This pathway is more likely on composite catalysts where copper is combined with a metal that has a high affinity for adsorbing hydrogen (e.g., Rh, Pt, Ni). ccspublishing.org.cn In this mechanism, adsorbed atomic hydrogen (H), a powerful reducing agent, progressively deoxygenates the adsorbed nitrate to form an adsorbed nitrogen atom (N), which is then hydrogenated to ammonia. ccspublishing.org.cn
The selectivity of the reaction towards ammonia versus competing reactions like the hydrogen evolution reaction (HER) is a key challenge. ccspublishing.org.cn The crystal orientation of the copper catalyst can influence this selectivity; for instance, the Cu(111) surface has been shown to favor ammonia production over the Cu(100) surface. acs.org
Table 1: Intermediates in the Electrochemical Reduction of Nitrate to Ammonia
| Intermediate Species | Description |
|---|---|
| *NO₃ | Adsorbed nitrate on the catalyst surface. |
| *NO₂ | Adsorbed nitrite, formed from the initial two-electron reduction of nitrate. acs.org |
| *NO | Adsorbed nitric oxide, a key intermediate formed from nitrite reduction. mdpi.com |
| *NOH | Adsorbed nitroxyl, a hydrogenated intermediate. Its formation can be a rate-determining step. mdpi.comresearchgate.net |
The oxidation state of copper at the catalyst's surface during the electrochemical reduction of nitrate is a critical factor that dictates the reaction's activity and selectivity, though its precise role has been a subject of extensive research and some debate. acs.org Copper can exist in different oxidation states, primarily metallic copper (Cu(0)), cuprous oxide (Cu₂O, with Cu(I)), and cupric oxide (CuO, with Cu(II)).
Initially, a copper-based catalyst precursor, such as CuO, is often reduced under cathodic potentials. researchgate.net Studies using techniques like in situ Raman spectroscopy and X-ray diffraction have shown that under reaction conditions, the catalyst surface is dynamic. acs.orgresearchgate.net For example, Cu₂O nanocubes used as pre-catalysts are progressively reduced to metallic Cu(0) as the applied potential becomes more negative, which coincides with an increase in ammonia production. acs.org
There is strong evidence that a combination of oxidation states is beneficial. Several key findings highlight this complexity:
Mixed Cu(I)/Cu(0) Phase: At mild potentials where nitrate is converted to nitrite, the catalyst surface can feature a mixed Cu/Cu₂O phase. It is proposed that both Cu(I) and Cu(0) species can act as active sites for the initial adsorption and activation of nitrate. acs.org
Cu₂O/Cu Interface: The interface between cuprous oxide and metallic copper is considered a highly active site. acs.org This interface can facilitate electron transfer, promote the formation of key intermediates like *NOH, and suppress the competing hydrogen evolution reaction, thereby boosting ammonia selectivity. mdpi.comacs.org
Oxide-Derived Copper (OD-Cu): Copper electrodes that have been oxidized and then electrochemically reduced (forming OD-Cu) show superior performance. acs.org The process of reducing the oxide layer creates more active and selective Cu(0) sites, possibly due to the formation of surface defects. acs.org The remaining Cu⁺ species are thought to lower the energy barrier for the reduction pathway to ammonia. acs.org
Stable Cu(I) Sites: Some studies suggest that the stable presence of Cu(I) is crucial as it effectively promotes the conversion of key intermediates, such as the step from *HNOH to *HNHOH. nih.gov
Fundamental Mechanistic Aspects of this compound in Solution Phase
In aqueous solution, this compound dissociates, and the copper(II) ion exists as a hexaaqua complex, [Cu(H₂O)₆]²⁺. wikipedia.org This complex is responsible for the characteristic blue color of the solution. The reactivity of this compound in solution is diverse, where it can function as a Lewis acid, an oxidant, or a nitrating agent, depending on the reaction partners and conditions. rsc.orgresearchgate.netshepchem.com
As a Lewis acid , the Cu(II) center can coordinate with Lewis bases, activating substrates for further reaction. This is a common role in promoting various organic transformations. rsc.orgresearchgate.net
As an oxidant , this compound can participate in reactions involving electron transfer. For example, in combination with a co-catalyst, it can mediate the N-arylation of amines. One proposed mechanism involves the oxidation of a Cu(II) intermediate to a transient Cu(III) species, which then undergoes reductive elimination to form the final product and a Cu(I) species, which is then re-oxidized to complete the catalytic cycle. nih.gov The chemistry is rich due to the accessibility of Cu(I), Cu(II), and Cu(III) oxidation states. nih.gov
As a nitrating agent , this compound is notably used for the nitration of aromatic compounds, a reaction known as the Menke nitration when performed with acetic anhydride. wikipedia.org It is also used in a clay-supported form called "Claycop" for various transformations, including the nitration of aromatic compounds. wikipedia.org The mechanism is believed to involve the catalytic transfer of a nitro group (NO₂) from the nitrate ion to the substrate. researchgate.net In other contexts, this compound serves as a source for the nitrooxy group (·ONO₂) in radical-mediated difunctionalization reactions of alkenes. researchgate.net
In the context of high-rate electrochemical machining, this compound in concentrated electrolytes facilitates the anodic dissolution of copper. At high potentials, a proposed mechanism involves a shift from complexation by water molecules (hydration) to complexation by nitrate ions ("solvo-nitration"), which alters the potential drop at the electrode-electrolyte interface and sustains high dissolution rates. researchgate.net
Table 2: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 24530 |
| Copper | 23978 |
| Nitric acid | 944 |
| Silver nitrate | 24470 |
| Triphenylphosphine | 14877 |
| Triphenylarsine | 11506 |
| Triphenylstibine | 11210 |
| Acetic anhydride | 7918 |
| Ammonia | 222 |
| Nitrite | 946 |
| Nitric oxide | 145068 |
| Hydroxylamine | 787 |
| Water | 962 |
| Acetic acid | 176 |
| Sodium bicarbonate | 516892 |
| Bismuth(III) nitrate | 24939 |
| Ammonium cerium(IV) nitrate | 24863 |
| N-fluorobenzenesulfonimide | 139031 |
| Iodine | 807 |
| Ceric ammonium nitrate | 24863 |
| Myristic acid | 11005 |
| 2,6-Lutidine | 7875 |
| Toluene | 1140 |
| 2,2,6,6-tetramethyl-piperidine-1-oxy | 2724128 |
| 2,4,6-trimethylpyridine | 7874 |
| Nickel | 935 |
| Tin | 5352426 |
| Rhodium | 23932 |
| Platinum | 23939 |
| Palladium | 23930 |
| Sodium nitrate | 24268 |
Catalytic and Transformative Applications of Cupric Nitrate
Catalysis in Advanced Organic Synthesis
Cupric nitrate's catalytic activity is a cornerstone of its utility in advanced organic synthesis, enabling the construction of complex molecules through various reaction pathways. researchgate.netrsc.org
Selective Nitration Catalysis of Organic Substrates
Cupric nitrate (B79036) is a well-established reagent for the nitration of organic compounds, a fundamental process in organic synthesis for the production of pharmaceuticals, plastics, and other industrial chemicals. researchgate.netrsc.orgarkat-usa.orgsemanticscholar.org It offers a milder and often more selective alternative to traditional nitrating agents like nitric acid and sulfuric acid mixtures, which can lead to over-nitration and the formation of undesirable byproducts. semanticscholar.orgacs.orgtandfonline.com
This compound has been effectively used for the nitration of various aromatic substrates, including phenols, anilines, and other aromatic compounds. semanticscholar.orgtandfonline.comresearchgate.netresearchgate.netajrconline.org For instance, the nitration of phenols using this compound can be highly regioselective, favoring the formation of para-nitro derivatives. tandfonline.com The use of solid supports, such as clays (B1170129) (e.g., Montmorillonite (B579905) K10, creating a reagent known as "Claycop") or zeolites, can further enhance the selectivity and efficiency of these reactions. acs.orgtandfonline.comajrconline.orgorganic-chemistry.org These solid-supported systems often allow for milder reaction conditions, easier product isolation, and catalyst recycling, aligning with the principles of green chemistry. tandfonline.comajrconline.orgorganic-chemistry.org
The Menke nitration, which utilizes this compound in combination with acetic anhydride (B1165640), is a classic method for the nitration of aromatic compounds. wuxiapptec.comwikipedia.org Mechanistic studies suggest that this reaction proceeds through the formation of acetyl nitrate (AcONO₂) as the active nitrating species. wuxiapptec.com The reaction is believed to occur via a six-membered ring transition state, which is energetically more favorable than a direct electrophilic substitution pathway. wuxiapptec.com
Recent research has expanded the scope of this compound-mediated nitration to include a wider range of substrates, such as aromatic olefins and vinylcycles, with high regio- and stereoselectivity. organic-chemistry.orgresearchgate.net
Table 1: Examples of this compound in Selective Nitration
| Substrate | Reagent/Conditions | Major Product | Reference(s) |
| Phenols | Cu(NO₃)₂·3H₂O / Zeolite H-Y | p-Nitrophenol | tandfonline.com |
| Aromatic Olefins | Clay-supported Cu(NO₃)₂ (Claycop) / TEMPO | E-Nitroolefins | organic-chemistry.org |
| Aromatic Compounds | Cu(NO₃)₂ / Acetic Anhydride (Menke Nitration) | Nitroaromatics | wuxiapptec.comwikipedia.org |
| Vinylcyclopropanes | Cu(NO₃)₂ / KI | Nitroalkenes | researchgate.net |
Copper-Mediated Oxidation Processes in Synthetic Chemistry
This compound is a versatile oxidant in a variety of synthetic transformations. researchgate.netrsc.orgrsc.org It can be used for the oxidation of alcohols to aldehydes and ketones, and sulfides to sulfoxides. colab.wscapes.gov.br The combination of this compound with co-catalysts like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) under aerobic conditions provides an efficient system for the selective oxidation of primary alcohols. nih.gov
Hydrated this compound adsorbed onto clay, known as "Claycop," has proven effective for the oxidation of thiols to disulfides and the conversion of dithioacetals to carbonyl compounds. wikipedia.org Furthermore, this compound catalyzes the oxidative coupling of C(sp³)–H bonds. For example, it facilitates the cross-dehydrogenative coupling of ethers and alkanes with N-hydroxyphthalimide (NHPI), using molecular oxygen as the oxidant. researchgate.net
In hydrothermal conditions, this compound has been shown to be a potent oxidant. rsc.orgnsf.gov It can efficiently oxidize secondary alcohols to ketones and is more effective than other copper salts like copper(II) chloride or sulfate (B86663) in promoting the oxidative decarboxylation of phenylacetic acid. rsc.orgnsf.gov
Table 2: this compound in Oxidation Reactions
| Substrate | Reagent/Conditions | Product | Reference(s) |
| Primary Alcohols | Cu(NO₃)₂ / TEMPO / O₂ | Aldehydes | nih.gov |
| Thiols | Claycop | Disulfides | wikipedia.org |
| Ethers/Alkanes | Cu(NO₃)₂ / NHPI / O₂ | N-Alkoxyphthalimides | researchgate.net |
| Secondary Alcohols | Cu(NO₃)₂ / Hydrothermal | Ketones | nsf.gov |
Catalytic Cyclization and Rearrangement Strategies
This compound serves as an effective catalyst in various cyclization and rearrangement reactions, which are crucial for the synthesis of heterocyclic compounds and other complex molecular architectures. researchgate.netrsc.orgwhiterose.ac.ukbeilstein-journals.org It can promote intramolecular additions and cascade reactions, leading to the formation of diverse ring systems. researchgate.netacs.org
For instance, this compound has been employed in the synthesis of isoxazoles and isoxazolines through cycloaddition reactions. researchgate.net It can act as a promoter and a precursor for nitrile oxides in these transformations. researchgate.net In one example, a copper nitrate-mediated [2 + 2 + 1] cycloaddition of olefinic azlactones and unsaturated compounds yields 3-aryl substituted isoxazolines and isoxazoles. researchgate.net
Copper-catalyzed cascade reactions, often initiated by this compound, provide an efficient means to construct polycyclic N-heterocycles. researchgate.net For example, a cascade cyclization of azide-ynamides proceeds via an α-imino copper carbene intermediate to form various nitrogen-containing ring systems with high diastereoselectivity. researchgate.net this compound has also been utilized in domino reactions that combine multiple bond-forming events in a single step, enhancing synthetic efficiency. beilstein-journals.orgnih.gov
Asymmetric Catalysis with Chiral Ligands and this compound
The combination of this compound with chiral ligands has opened avenues for enantioselective transformations, a critical area in the synthesis of pharmaceuticals and other biologically active molecules. researchgate.netrsc.orgresearchgate.netfrontiersin.org Chiral copper(II) complexes, generated in situ from this compound and a chiral ligand, can catalyze a variety of asymmetric reactions with high enantioselectivity. researchgate.netrsc.orgnih.govmdpi.com
These catalytic systems have been successfully applied in asymmetric Diels-Alder reactions, Friedel-Crafts reactions, and the alkylation of C(sp³)–H bonds. rsc.orgnih.govacs.org For example, a chiral Brønsted acid catalyst synthesized from a BINOL-derived phosphoric acid ligand and this compound has been used in the asymmetric Friedel-Crafts reaction between indole (B1671886) and sulfonamides. rsc.org In another instance, a mirror symmetry-broken helical nanoribbon, formed from an achiral motif, served as a chiral ligand for a this compound-catalyzed Diels-Alder reaction, achieving significant enantiomeric excess. nih.gov
Recent advancements include the use of photoinduced copper catalysis for asymmetric C(sp³)–H alkylation, demonstrating the versatility of this compound in modern asymmetric synthesis. frontiersin.orgacs.org These methods allow for the coupling of various alkyl fragments with high enantioselectivity, providing access to unnatural α-amino acids and facilitating the late-stage functionalization of complex molecules. acs.org
Table 3: Asymmetric Reactions Catalyzed by this compound and Chiral Ligands
| Reaction Type | Chiral Ligand | Product | Reference(s) |
| Diels-Alder Reaction | Helical Supramolecular Assembly | Chiral Cycloadduct | nih.gov |
| Friedel-Crafts Reaction | BINOL-derived Phosphoric Acid | Chiral Indole Derivative | rsc.org |
| C(sp³)–H Alkylation | Chiral Diamine | Chiral Alkylated Products | acs.org |
| Propargylic Amination | Chiral N,N,P-Ligand | Chiral N-tethered 1,6-enynes | researchgate.net |
Application as a Lewis Acid Catalyst
The Lewis acidic nature of the copper(II) ion in this compound allows it to function as a catalyst in various organic reactions. researchgate.netrsc.orgrsc.orgshepchem.comshepchem.com It can activate substrates by coordinating to lone pairs of electrons, thereby facilitating subsequent transformations. researchgate.netrsc.org
This compound has been employed as a Lewis acid catalyst in reactions such as the C(sp³)–H bond bromination of aryl ketones using hydrobromic acid, where it promotes the reaction with water as the only byproduct, showcasing good atom economy. rsc.org Its Lewis acidity is also harnessed in the context of solid-supported catalysts. For example, this compound supported on zeolites or clays can catalyze nitration reactions where the Lewis acidic sites on the support may also play a role in activating the substrate or the nitrating agent. acs.orgtandfonline.com The combination of this compound's Lewis acidity with its oxidizing properties makes it a multifunctional reagent in organic synthesis. researchgate.netrsc.org
Electrocatalytic Functions of this compound-Derived Materials
This compound serves as a crucial precursor for the synthesis of various copper-based materials that exhibit significant electrocatalytic activity. shepchem.comccspublishing.org.cnccspublishing.org.cnresearchgate.net These materials are of great interest for applications in environmental remediation and sustainable energy conversion. ccspublishing.org.cnccspublishing.org.cnfrontiersin.org
Specifically, materials derived from this compound are effective electrocatalysts for the reduction of nitrate (NO₃⁻) to ammonia (B1221849) (NH₃). ccspublishing.org.cnccspublishing.org.cnresearchgate.net This process is important for removing harmful nitrate from wastewater while simultaneously producing valuable ammonia. ccspublishing.org.cnccspublishing.org.cn Copper-based materials, including those derived from the reduction of copper oxides (which can be synthesized from this compound), show high efficiency and selectivity for this conversion. researchgate.netacs.org
For example, copper nanosheets, which can be prepared using this compound as a starting material, have demonstrated high performance in the electrochemical reduction of nitrate to ammonia, exhibiting high current densities and Faradaic efficiencies. researchgate.net Similarly, copper-nickel (Cu-Ni) composite electrodes, for which this compound can be a copper source, have shown promise for this application. frontiersin.org The electrocatalytic activity of these materials is attributed to the favorable electronic structure of copper and the ability to form active sites that facilitate the multi-step reduction of nitrate. ccspublishing.org.cnfrontiersin.org
Furthermore, copper-based materials derived from this compound are also being explored as electrocatalysts for other important reactions, such as the reduction of carbon dioxide (CO₂) to hydrocarbons and alcohols. researchgate.net
Photocatalytic Degradation Applications (e.g., Dye Decolorization)
This compound serves as a critical precursor in the synthesis of highly effective copper-based photocatalysts, particularly copper(II) oxide (CuO) nanoparticles. These nanomaterials are instrumental in the degradation of organic pollutants in water, with a significant application in the decolorization of industrial dyes. The process relies on the principle of photocatalysis, where a semiconductor material (the catalyst) absorbs light energy to generate electron-hole pairs, which in turn produce reactive oxygen species that break down complex dye molecules. researchgate.net
Research has demonstrated the successful synthesis of CuO nanoparticles from this compound precursors via simple, cost-effective solution methods. ug.edu.gh These nanoparticles have proven effective against a range of dyes, including azo dyes like Methyl Orange (MeO) and thiazine (B8601807) dyes like Methylene Blue (MB), as well as xanthene dyes such as Rhodamine B (RhB). ug.edu.ghtandfonline.com
Studies comparing CuO nanoparticles synthesized from different precursors, such as copper sulfate and this compound, have shown that the nitrate-based catalysts often exhibit superior performance. For instance, CuO nanoparticles derived from this compound achieved photodegradation efficiencies of 94.3% for Methyl Orange, 90.6% for Methylene Blue, and a remarkable 99.6% for Rhodamine B under visible light irradiation over 100 minutes. tandfonline.com In another study, CuO nanoparticles synthesized from this compound recorded a minimum degradation efficiency of 85% and a maximum of 99% for the same set of dyes. ug.edu.gh
Beyond pure CuO, this compound is also used to create composite photocatalysts. Copper-impregnated titanium dioxide (TiO₂), prepared using the impregnation method with this compound, has been effectively used to degrade the azo dye Orange II. bioline.org.br This modified catalyst, in the presence of hydrogen peroxide, achieved 98% color removal and 97% reduction in Chemical Oxygen Demand (COD). bioline.org.br Similarly, copper-doped cellulose (B213188) nanofibers combined with nano-titanium dioxide have shown excellent photocatalytic activity. These composites reached decolorization efficiencies of 96.57% for reactive brilliant red K-2BP and 99.73% for cationic red X-GRL after two hours of irradiation. iwaponline.com
The table below summarizes the performance of various photocatalysts prepared using a this compound precursor for dye degradation.
| Catalyst | Target Dye(s) | Light Source | Degradation Efficiency | Reference |
| CuO Nanoparticles | Methyl Orange (MeO) | Visible Light | 94.3% | tandfonline.com |
| CuO Nanoparticles | Methylene Blue (MB) | Visible Light | 90.6% | tandfonline.com |
| CuO Nanoparticles | Rhodamine B (RhB) | Visible Light | 99.6% | tandfonline.com |
| CuO Nanoparticles | MeO, MB, RhB | Not Specified | 85% - 99% | researchgate.netug.edu.gh |
| Cu-impregnated TiO₂ | Orange II | UV Light | 98% (color removal) | bioline.org.br |
| 0.5% Cu-TOCN/TiO₂ | Cationic Red X-GRL | UV Light | 99.73% | iwaponline.com |
| 0.5% Cu-TOCN/TiO₂ | Reactive Brilliant Red K-2BP | UV Light | 96.57% | iwaponline.com |
Heterogeneous Catalysis Utilizing Supported this compound Composites
In heterogeneous catalysis, this compound is extensively used as a precursor to disperse active copper species onto high-surface-area support materials. The resulting composites are stable, easily separable from reaction mixtures, and often reusable, making them advantageous for industrial applications. The preparation typically involves impregnating the support with an aqueous solution of this compound, followed by drying and thermal treatment (calcination or reduction) to form active copper or copper oxide nanoparticles on the support surface. acs.orgiaea.orgucd.ie
A wide variety of materials have been employed as supports, each imparting different properties to the final catalyst. These include:
Natural Minerals: Natural phosphate (B84403) and diatomite clay have been used to create robust and low-cost catalysts. rsc.orgresearchcommons.org A Cu(II)/Natural Phosphate catalyst, prepared by co-precipitation with this compound, has shown high efficiency (85–97% yields) in the synthesis of xanthenes and 1,4-disubstituted-1,2,3-triazoles, and it can be recycled more than five times without a significant loss of activity. rsc.org
Carbon-Based Materials: Activated carbon, graphitic carbon nitride (g-C₃N₄), and carbon nanotubes serve as effective supports due to their high surface area and chemical stability. iaea.orgsciengine.comlidsen.com Carbon-supported copper catalysts are active in the dehydrogenation of methanol, while g-C₃N₄-supported copper nanoparticles are effective for the N-arylation of various hetero-aromatic compounds. iaea.orgsciengine.comrsc.org
Metal Oxides: Silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and titania (TiO₂) are common supports. ucd.ielidsen.com Cu/SiO₂ catalysts prepared from this compound have been used for the selective gas-phase hydrogenation of 1,3-butadiene. acs.org The choice of support significantly influences the catalyst's activity; for instance, in the selective catalytic reduction (SCR) of NOx with ammonia, the activity is greatly affected by whether the support is Al₂O₃, TiO₂, or SiO₂. ucd.ie
Zeolites: Materials like Zeolite H-NaX can support this compound to create reagents for specific organic transformations, such as the oxidative cleavage of C=N bonds in oximes and hydrazones. taylorfrancis.com
The table below details several heterogeneous catalytic systems developed using this compound as a precursor, highlighting the support material, the catalyzed reaction, and key findings.
| Catalyst System | Support Material | Preparation Method | Catalytic Application | Key Research Findings | Reference |
| Cu(II)/NP | Natural Phosphate | Co-precipitation | Synthesis of xanthenes and triazoles | High yields (85-97%); catalyst reusable >5 times. | rsc.org |
| n-Cu-g-C₃N₄ | Graphitic Carbon Nitride (g-C₃N₄) | Popping/Pyrolysis | N-arylation of pyrazole | High catalytic activity and selectivity; cuprous oxide identified as the active phase. | sciengine.com |
| Cu/SiO₂ | Silica (SiO₂) | Incipient Wetness Impregnation | Selective hydrogenation of 1,3-butadiene | Achieved full conversion of the alkadiene at mild temperatures (130–170 °C). | acs.org |
| Copper-diatomite | Diatomite Clay | Impregnation | Transesterification of castor oil | Successfully catalyzed the production of biodiesel. | researchcommons.org |
| Cu/Carbon | Activated Carbon (Sibunit) | Incipient Wetness Impregnation | Methanol dehydrogenation | The catalyst's activity was linked to the size of copper particles and the reduction temperature. | iaea.org |
| Cu(NO₃)₂/Zeolite | Zeolite H-NaX | Supporting Reagent | Oxidative cleavage of C=N bonds | Provides a green, heterogeneous method for regenerating carbonyl compounds from oximes. | taylorfrancis.com |
| Cu/CX | Carbon Xerogel | Impregnation | Catalytic reduction of Nitric Oxide (NO) | The presence of copper was essential for the reduction of NO to N₂. | mdpi.com |
Advanced Spectroscopic and Characterization Studies of Cupric Nitrate
Electronic Structure Characterization via Spectroscopy
The electronic structure of cupric nitrate (B79036), a compound containing the Cu(II) ion with a d⁹ electron configuration, has been extensively investigated using various spectroscopic techniques. These methods provide detailed insights into d-d electronic transitions, charge transfer phenomena, and the local coordination environment of the copper centers.
Ultraviolet/Visible/Near-Infrared (UV/Vis/NIR) Spectroscopy for d-d and Charge Transfer Transitions
UV/Vis/NIR spectroscopy is a powerful tool for probing the electronic transitions within cupric nitrate and its complexes. The spectra are typically characterized by bands in the visible/near-infrared region corresponding to d-d transitions and more intense bands in the ultraviolet region arising from ligand-to-metal charge transfer (LMCT) and intra-ligand transitions. researchgate.netrsc.orgsemanticscholar.org
In gas-phase studies of this compound cluster anions, a distinct d-d transition is observed in the vis/NIR region, while well-separated and more intense bands in the UV are attributed to LMCT and n-π* transitions within the nitrate ligands. researchgate.netrsc.orgsemanticscholar.org For instance, in the Cu(II)(NO₃)₃⁻ cluster, a low-energy band peaks at approximately 1.9 eV. semanticscholar.org The UV band, which is significantly more intense, peaks at around 4.1 eV. semanticscholar.orgrsc.org The position and width of these bands can be influenced by the cluster size and the coordination environment of the copper ion. semanticscholar.orgrsc.org
In solution, the UV/Vis spectrum of this compound trihydrate in dimethyl sulfoxide (B87167) (DMSO) shows characteristic absorption bands. researchgate.net The interaction of this compound with various ligands leads to shifts in these absorption bands, providing information about complex formation. For example, the complexation of Cu(II) with ligands like L-carnosine and L-histidine results in noticeable changes in the UV-Vis absorption spectra. irb.hr Similarly, the formation of a complex with 2,2'-bipyridine (B1663995) (bpy) can be monitored by the changes in the UV-Vis spectrum. researchgate.net The d-d transitions for some copper(II) nitrate complexes have been observed in the range of 640-644 nm. rsc.org
The nature of the solvent and the presence of other ions can also affect the electronic spectra. Studies on concentrated aqueous solutions of copper nitrate have been conducted to understand the solvation shell of the copper cation. capes.gov.brresearchgate.net In different solvents or in the presence of various ligands, the coordination geometry around the Cu(II) ion can change, which is reflected in the d-d transition energies. For instance, diffuse reflectance UV-Vis spectroscopy has been used to monitor changes in the local geometry and ligand nature around Cu²⁺ ions during reactions. researchgate.net
Table 1: Representative UV/Vis/NIR Absorption Data for this compound and its Complexes
| Compound/System | Transition Type | Wavelength/Energy | Reference |
|---|---|---|---|
| Cu(II)(NO₃)₃⁻ (gas phase) | d-d | ~1.9 eV | semanticscholar.org |
| Cu(II)(NO₃)₃⁻ (gas phase) | LMCT/n-π* | ~4.1 eV | semanticscholar.orgrsc.org |
| [CuPTPh]²⁺ | d-d | 644 nm | rsc.org |
| [CuPTB]²⁺ | d-d | 640 nm | rsc.org |
| [CuPTP]²⁺ | d-d | 640 nm | rsc.org |
Electron Paramagnetic Resonance (EPR) Spectroscopy of Cu(II) Centers
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species like the Cu(II) ion. It provides detailed information about the electronic ground state, the geometry of the copper center, and the nature of the copper-ligand bonding. acs.orgcsic.es
The EPR spectra of Cu(II) complexes are characterized by g-values and hyperfine coupling constants (A-values), which are sensitive to the coordination environment. For many copper(II) nitrate complexes, the EPR spectra are indicative of a d(x²-y²) ground state, which is typical for tetragonally elongated octahedral or square pyramidal geometries. acs.org The analysis of the g-values can help distinguish between different geometries. A g|| > g⊥ > 2.0023 is characteristic of a d(x²-y²) ground state in an axial symmetry. The value of G = (g|| - 2) / (g⊥ - 2) can provide information about exchange interactions between copper centers; a G value greater than 4 suggests that such interactions are negligible. jocpr.com
For example, the EPR spectrum of a copper(II) nitrate complex with a tridentate acylhydrazone ligand at 150 K showed parameters consistent with a distorted square pyramidal geometry. unlp.edu.ar Studies on copper(II)-tetrammine nitrate in solution have utilized EPR data to calculate LCAO-MO bonding parameters. uni-frankfurt.de
The binding of substrates or other molecules to the copper center can be readily detected by changes in the EPR spectrum. For instance, the binding of nitrite (B80452) to the type 2 copper center in a dissimilatory nitrite reductase from Alcaligenes xylosoxidans was confirmed by significant changes in the g|| and A|| values of the type 2 Cu site, while the type 1 site remained unaffected. nih.gov Similarly, complex formation between this compound and galacturonic acid in aqueous solution has been confirmed by the appearance of a new EPR signal. researchgate.net
Table 2: Selected EPR Parameters for Cu(II) Nitrate Systems | System | g-values | A-values (cm⁻¹) | Geometry/Ground State | Reference | |---|---|---|---|---| | [Cu(en)₂(NO₃)₂] | - | - | Elongated Octahedral, d(x²-y²) | acs.org | | [CuL1(NO₃)₂] | g|| = 2.25, g⊥ = 2.06 | A|| = 160 x 10⁻⁴ | - | researchgate.net | | [CuL2(NO₃)₂]·2H₂O | g|| = 2.26, g⊥ = 2.05 | A|| = 165 x 10⁻⁴ | - | researchgate.net | | Cu(II) complex with galacturonic acid | g = 2.174 | - | - | researchgate.net | | Type 2 Cu site in nitrite reductase (with nitrite) | g|| decreases by 0.065 | A|| increases by 2.0 mT | - | nih.gov |
Vibrational and Rotational Spectroscopy Studies
Vibrational spectroscopy, including Infrared (IR), Fourier Transform Infrared (FTIR), and Raman techniques, provides valuable information about the molecular structure, bonding, and functional groups present in this compound and its related compounds.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Structure and Bonding
IR and FTIR spectroscopy are widely used to characterize the vibrational modes of the nitrate group and other ligands coordinated to the copper ion. The coordination mode of the nitrate ion (e.g., unidentate, bidentate, or ionic) can often be determined from the positions and splitting of the nitrate vibrational bands. jocpr.com
In studies of copper hydroxynitrate, FTIR spectra show characteristic peaks for O-H, O-NO₂, N-O, and Cu-OH groups. arastirmax.com For example, peaks around 3539 and 3412 cm⁻¹ are assigned to isolated and hydrogen-bonded O-H stretching, respectively. arastirmax.com Asymmetric and symmetric stretching peaks of O-NO₂ appear around 1420 and 1347 cm⁻¹, while the N-O stretching of monodentate O-NO groups is observed near 1046 cm⁻¹. arastirmax.com The transformation of a nitrate ligand from a chelating bidentate to a monodentate structure can be followed by changes in the IR spectrum. researchgate.net
FTIR has also been used to study the thermal decomposition of hydrated this compound, showing the loss of water and the retention of nitrate bands at different temperatures. qut.edu.au In the context of materials science, FTIR is employed to study the incorporation of copper species into matrices like silica (B1680970). The evolution from copper nitrate to copper oxide species upon thermal treatment can be monitored by the changes in the vibrational spectra. ijnnonline.netijnnonline.net
Raman Spectroscopy of this compound Systems in Different Phases and Solutions
Raman spectroscopy complements IR spectroscopy and is particularly useful for studying aqueous solutions and symmetric vibrations. Studies on concentrated aqueous solutions of copper nitrate have utilized Raman spectroscopy to gain insights into the solvation shell of the copper cation. capes.gov.br
In solid-state studies, Raman spectroscopy, in conjunction with FTIR, has been used to analyze the vibrational properties of copper(II) nitrate complexes. unlp.edu.ar For copper oxide nanoparticles supported on silica, which can be prepared from this compound, Raman spectroscopy helps to identify the formation of CuO. Characteristic bands around 290 cm⁻¹ and weaker peaks near 350 and 430 cm⁻¹ are attributed to the vibrations of Cu-O bonds in cupric oxide. ijnnonline.net The decomposition of nitrate groups and their conversion to oxide groups with increasing annealing temperature can be effectively tracked using Raman spectroscopy. ijnnonline.net
X-ray Diffraction and Scattering Analysis
X-ray diffraction (XRD) is the definitive technique for determining the crystal structure of solid materials, providing precise information on bond lengths, bond angles, and crystal packing.
Anhydrous this compound exists in two polymorphic forms, α and β, both of which are three-dimensional coordination polymers. wikipedia.org The α-form has a single type of copper environment with a [4+1] coordination, while the β-form has two distinct copper centers, one with [4+1] coordination and another that is square planar. wikipedia.org
Several hydrated forms of this compound have been identified, including the hemipentahydrate (Cu(NO₃)₂·2.5H₂O) and the trihydrate (Cu(NO₃)₂·3H₂O). wikipedia.org The crystal structure of the hemipentahydrate has been solved, revealing that only two water molecules are directly coordinated to the Cu(II) ion. chempap.org
The structures of basic copper nitrates, such as copper(II) hydroxynitrate (Cu₂(OH)₃NO₃), have also been extensively studied by XRD. This compound can exist in different crystalline forms, including monoclinic and orthorhombic (gerhardtite). arastirmax.comgeoscienceworld.org The monoclinic phase of Cu₂(OH)₃NO₃ has a layered structure, which is evident from its XRD pattern. arastirmax.comresearchgate.netresearchgate.net
Powder XRD is a valuable tool for phase identification and for studying crystalline materials that are not available as single crystals. It has been used to characterize copper(II) nitrate complexes with various organic ligands, such as a derivative of 4-aminopyridine, which was found to crystallize in a hexagonal system. andavancollege.ac.in
X-ray scattering studies on concentrated aqueous solutions of copper nitrate have revealed the presence of an intermediate-range order, indicated by a pre-peak at low Q values (around 0.6 to 1 Å⁻¹). capes.gov.br
Table 3: Crystallographic Data for Selected this compound Compounds
| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
|---|---|---|---|---|
| β-Cu(NO₃)₂ | Orthorhombic | Pbcn | a = 11.13, b = 5.05, c = 16.03 | materialsproject.org |
| Cu(NO₃)₂·2.5H₂O | Monoclinic | I2/c | a = 16.45, b = 4.93, c = 15.96, β = 93.77° | chempap.org |
| Cu₂(OH)₃NO₃ (monoclinic) | Monoclinic | P2₁/m | a = 5.605, b = 6.087, c = 6.929, β = 94.5° | researchgate.net |
| Cu(II) nitrate trihydrate with 4-aminopyridine | Hexagonal | - | a = 9.2329, b = 9.2329, c = 15.3081 | andavancollege.ac.in |
Single Crystal X-ray Diffraction for Elucidating Coordination Geometries and Crystal Structures
Single Crystal X-ray Diffraction (SCXRD) stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound and its various forms, SCXRD has been instrumental in revealing diverse coordination geometries and complex crystal structures.
Two polymorphs of anhydrous this compound, α-Cu(NO₃)₂ and β-Cu(NO₃)₂, have been identified. wikipedia.org Both are structured as three-dimensional coordination polymer networks. The α-form possesses a single copper environment with a [4+1] coordination, characterized by four short Cu-O bonds (approximately 200 pm) and one longer bond (240 pm). wikipedia.org The β-form is more complex, featuring two distinct copper centers: one with a [4+1] coordination and another that is square planar. wikipedia.org A detailed analysis of one anhydrous polymorph, which crystallizes in the orthorhombic Pbcn space group, identified two unique Cu²⁺ sites. materialsproject.org One site exhibits a 7-coordinate geometry, while the other is in a square co-planar geometry with Cu-O bond lengths ranging from 1.97 to 2.70 Å. materialsproject.org
Hydrated forms of this compound also have complex structures. X-ray structural analysis has corrected the formula of what was commonly assumed to be a trihydrate to hemipentahydrate, Cu(NO₃)₂·2.5H₂O. chempap.org In this structure, only two water molecules are directly coordinated to the Cu(II) ion, with the remaining water bound by hydrogen bonds. chempap.org The hexahydrate, Cu(OH₂)₆₂, has been reported to show six nearly equal Cu–O distances, which is unusual as it does not display the typical Jahn-Teller distortion characteristic of many octahedral Cu(II) complexes. wikipedia.org
When this compound is used as a precursor, the resulting complexes exhibit a range of geometries. For instance, a complex synthesized with a tridentate Schiff base ligand showed a mononuclear species where the copper(II) ion has a four-coordinated square planar geometry. nih.gov In another case, a Cu(II)-based coordination polymer was found to have a trigonal bipyramidal geometry within a monoclinic crystal system. researchgate.net The reaction of this compound with 4-methoxy-2-hydroxybenzophenone resulted in a complex with a distorted square planar geometry around the copper ion. chemmethod.com Furthermore, a 2D coordination network formed from this compound and 3-formyl-4-hydroxybenzoic acid features two distinct Cu(II) coordination environments. nih.gov
| Compound Type | Coordination Geometry | Crystal System / Space Group | Key Findings | Reference |
|---|---|---|---|---|
| Anhydrous Cu(NO₃)₂ (α-form) | [4+1] Coordination | Coordination Polymer | Four short (~200 pm) and one long (~240 pm) Cu-O bond. | wikipedia.org |
| Anhydrous Cu(NO₃)₂ (β-form) | [4+1] and Square Planar | Coordination Polymer | Contains two different copper centers. | wikipedia.org |
| Anhydrous Cu(NO₃)₂ | 7-coordinate and Square Planar | Orthorhombic (Pbcn) | Two inequivalent Cu²⁺ sites with varying Cu-O bond distances (1.97-2.70 Å). | materialsproject.org |
| Cu(NO₃)₂·2.5H₂O | - | I2/c | Corrected hydrate (B1144303) formula; two water molecules coordinate to Cu(II). | chempap.org |
| Cu(II) Schiff Base Complex | Square Planar | - | Mononuclear species with the nitrate anion in the fourth coordination position. | nih.gov |
| Cu(II) Coordination Polymer | Trigonal Bipyramidal | Monoclinic (P 2(1)/n) | Synthesized from isophthalate (B1238265) and pyridine (B92270) linkers. | researchgate.net |
Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallite Size Analysis of Nanomaterials
Powder X-ray Diffraction (PXRD) is an essential technique for characterizing polycrystalline materials, particularly for identifying crystalline phases and estimating the size of crystallites in nanomaterials. creative-biostructure.com When this compound is used as a precursor in the synthesis of nanomaterials, PXRD is routinely employed to confirm the identity and purity of the final product and to analyze its structural properties.
A primary application of PXRD is phase identification. Studies show that the thermal decomposition of this compound or its derivatives can lead to various copper-containing phases. For example, the calcination of copper hydroxynitrate (Cu₂(OH)₃NO₃) yields a monoclinic phase of copper oxide (CuO). arastirmax.com In-situ PXRD studies have tracked the entire transformation sequence from an initial copper hydroxy nitrate phase to CuO, then to cuprous oxide (Cu₂O), and finally to elemental copper (Cu⁰) at elevated temperatures in supercritical methanol. au.dk The technique is also used to confirm the phase purity of more complex structures, such as Cu(II) based coordination polymers synthesized from this compound. researchgate.net
PXRD is also critical for determining the average crystallite size of nanomaterials, often using the Scherrer equation. acs.org This analysis is vital as the properties of nanomaterials are highly dependent on their size. For CuO nanoparticles synthesized from this compound via various methods, PXRD analysis has reported average crystallite sizes ranging from 16 to 21 nm, 22 to 38 nm, and around 44 nm. uobaghdad.edu.iqresearchgate.netiaea.org For copper nanoparticles, sizes have been calculated to be around 18.61 nm and as large as 45 nm, depending on the reduction time. researchgate.netsharif.edu
| Material Synthesized from Cu(NO₃)₂ | Identified Phase(s) | Reported Crystallite Size | Reference |
|---|---|---|---|
| CuO Nanoparticles | Monoclinic CuO | 27.2 nm - 44.06 nm | uobaghdad.edu.iq |
| Cu/CuO Nanoparticles | FCC Cu(0) and Copper Oxides | 15.8 nm | researchgate.net |
| CuO Nanoparticles | Monoclinic CuO | 22 nm - 38 nm | iaea.org |
| Cu Nanoparticles | FCC Cu | 45 ± 11 nm (after 24h reduction) | sharif.edu |
| CuO Nanoparticles | Monoclinic CuO | 22 nm - 36 nm | tandfonline.com |
| Copper Hydroxynitrate | Cu₂(OH)₃NO₃ (Monoclinic) | Lamellar structure identified | arastirmax.com |
Microscopic and Surface Characterization Techniques
Microscopy and surface analysis techniques provide direct visual and compositional information about materials, from the microscale down to the nanoscale.
Scanning Electron Microscopy (SEM) for Morphological Analysis
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology, or shape and texture, of materials. In studies involving this compound as a starting material, SEM reveals a wide variety of structures. For instance, depending on the concentration of Cu(NO₃)₂ used in the synthesis of coordination compounds, morphologies ranging from symmetrical double-decker flowers to smooth elongated hexagonal bipyramids and hexagonal prisms can be formed. researchgate.net
When this compound trihydrate is used to synthesize nanocrystalline CuO via thermal decomposition, SEM analysis has confirmed the formation of nanoparticles with a distinct cauliflower-like morphology. espublisher.com In the field of surface modification, SEM is used to analyze porous coatings created on materials like titanium and NiTi alloys through plasma electrolytic oxidation in electrolytes containing this compound. nih.govsrce.hrmdpi.com These analyses provide crucial information on the structure and porosity of the resulting surface layers. srce.hrmdpi.com
Transmission Electron Microscopy (TEM) for Nanostructure Imaging and Particle Size Distribution
Transmission Electron Microscopy (TEM) offers much higher resolution than SEM, enabling the direct imaging of individual nanostructures and even their atomic lattices. mdpi.com This capability is essential for understanding the fine details of nanomaterials synthesized using this compound.
TEM studies have revealed that synthesis parameters have a profound impact on the resulting nanostructures. By varying the ratio of this compound to a surfactant, copper nanoparticles with distinct shapes (hexagonal or spherical) and sizes (16, 23, and 37 nm) can be produced. electrochemsci.org In other syntheses, TEM has identified aggregated Cu/CuO nanoparticles in the 10-50 nm range and bimetallic copper-silver particles where the copper nanoparticles were less than 50 nm in size. researchgate.nettandfonline.com High-resolution TEM (HRTEM) can even distinguish core-shell structures and determine if a nanoparticle's core is a single crystal or composed of multiple polycrystalline domains. tandfonline.comresearchgate.net
Time-evolution TEM measurements have been used to observe the formation of Cu₂O nanocubes (around 28 nm) from a this compound solution, confirming that they form from hollow to filled structures. nih.gov In-situ liquid-cell TEM has even allowed for the direct observation of the growth process of coordination polymers from a Cu(NO₃)₂ solution at high resolution. acs.org
Atomic Force Microscopy (AFM) for Surface Topography and Grain Size
Atomic Force Microscopy (AFM) is a scanning probe technique that maps surface topography at the nanoscale, providing quantitative data on features like roughness and grain size. trigenotoul.comazooptics.com Unlike electron microscopies, AFM can be performed in various environments and on both conducting and insulating materials. nist.gov
A significant advantage of AFM is its ability to monitor dynamic processes in real-time. In-situ AFM has been employed to track the heterogeneous nucleation and growth of metal-organic framework (HKUST-1) thin films from a this compound precursor, allowing for the analysis of grain size distribution as a function of time and temperature. acs.org This provides invaluable insights into the mechanisms of crystal formation. acs.org
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. acs.org
XPS is particularly useful for analyzing thin films and coatings produced using this compound. For example, in coatings formed on titanium via plasma electrolytic oxidation in a this compound-containing electrolyte, XPS was used to determine the surface composition and chemical states. mdpi.com The analysis of high-resolution spectra for Cu 2p, Ti 2p, P 2p, and O 1s revealed that the surface layer was composed mainly of titanium and copper phosphates, with smaller amounts of copper oxides (CuO and Cu₂O). nih.govmdpi.com The intensity of the Cu 2p signal was found to be dependent on the concentration of this compound in the electrolyte. nih.gov
Similarly, XPS analysis of nanostructured coatings on NiTi alloys confirmed the presence of copper, titanium, and nickel phosphates on the surface. srce.hr For copper nitride films, XPS spectra of the Cu-2p and N-1s regions are analyzed to confirm the chemical bonding and composition, though surface contamination is often detected. researchgate.net In studies of CuO spheres synthesized from copper nitrate, analysis of the Cu 2p and O 1s regions helps to confirm the chemical state of the synthesized material. researchgate.net
Thermal Analysis Methods in Decomposition Studies (e.g., TGA, DTA)
Thermal analysis (TA) techniques are crucial for understanding the physicochemical changes that occur in a material as a function of temperature. For this compound, particularly its common hydrated form, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide detailed insights into its decomposition mechanism, thermal stability, and the nature of its intermediate and final products.
TGA measures the change in mass of a sample as it is subjected to a controlled temperature program, while DTA measures the temperature difference between a sample and an inert reference material. Together, they reveal processes such as dehydration, decomposition, and phase transitions. DTA detects endothermic events (heat absorption, e.g., melting or dehydration) and exothermic events (heat release, e.g., crystallization or decomposition).
Research on the thermal decomposition of this compound trihydrate (Cu(NO₃)₂·3H₂O) consistently shows a multi-step process. The decomposition pathway involves the initial loss of water molecules, followed by the breakdown of the nitrate structure, often through the formation of a basic copper nitrate intermediate, ultimately yielding copper(II) oxide (CuO) as the final solid product. akjournals.comwikipedia.org
Detailed Research Findings
The thermal decomposition of this compound is complex and can be influenced by experimental conditions such as the heating rate and the surrounding atmosphere (e.g., air, nitrogen, or vacuum). qut.edu.auresearchgate.net
Dehydration: The process typically begins with dehydration—the loss of the water of crystallization. This is observed as an initial mass loss in the TGA curve and an endothermic peak in the DTA curve. researchgate.net Studies conducted under reduced pressure show this stage occurring between 40°C and 110°C, with the consecutive formation of crystalline intermediates like Cu(NO₃)₂·2.5H₂O and Cu(NO₃)·H₂O. capes.gov.brepa.gov In air or nitrogen atmospheres, the dehydration and subsequent decomposition steps often overlap. researchgate.net One study identified a mass loss attributed to water removal beginning around 87°C. researchgate.net Another reported that water is lost slightly above 200°C. qut.edu.au
Decomposition of Nitrate and Intermediate Formation: Following or concurrent with dehydration, the nitrate begins to decompose. This process is significantly more complex than simple dehydration and involves thermohydrolysis, where the compound reacts with its own water of crystallization at elevated temperatures. capes.gov.br This leads to the formation of basic copper nitrate, commonly identified as Cu₂(OH)₃NO₃. akjournals.comatamanchemicals.comarastirmax.com The decomposition of the nitrate is marked by strong exothermic peaks in DTA curves, indicating the release of energy. qut.edu.auresearchgate.net For instance, distinct exothermic reactions have been observed at temperatures around 212°C, 225°C, and 305°C. qut.edu.auresearchgate.net This stage is accompanied by a significant mass loss due to the evolution of gaseous products, including nitrogen dioxide (NO₂), oxygen (O₂), and nitric acid (HNO₃) fumes. capes.gov.brunh.eduyoutube.com
Final Decomposition to Copper(II) Oxide: The intermediate basic copper nitrate is thermally unstable and decomposes further upon heating. The final stage of decomposition results in the formation of a stable black solid residue, which is consistently identified by techniques like X-ray Diffraction (XRD) as copper(II) oxide (CuO). capes.gov.brarastirmax.comoup.com The complete conversion to CuO is generally observed at temperatures between 250°C and 380°C. capes.gov.brresearchgate.net The thermal decomposition of the intermediate Cu₂(OH)₃NO₃ shows a single, sharp decomposition step between 230°C and 280°C, corresponding to the simultaneous dissociation of hydroxyl and nitrate groups to form CuO. arastirmax.com
The following table summarizes findings from various thermal analysis studies on this compound and its intermediates.
| Temperature Range (°C) | Mass Loss (%) | Thermal Event (DTA/DSC) | Proposed Reaction / Process | Reference |
|---|---|---|---|---|
| 40 - 110 | Variable | Endothermic | Dehydration: Cu(NO₃)₂·3H₂O → Cu(NO₃)₂(H₂O)ₓ + (3-x)H₂O | capes.gov.brepa.gov |
| 103 - 225 (in air) | ~39.7 | Endothermic/Exothermic Overlap | Dehydration and initial decomposition of nitrate | researchgate.net |
| ~212 | Part of a larger mass loss | Exothermic | Decomposition of Cu(NO₃)₂ | researchgate.net |
| 225 - 347 (in air) | ~22.9 | Exothermic | Decomposition of intermediate to CuO | researchgate.net |
| 230 - 280 | ~33.3 | Endothermic | Decomposition of Cu₂(OH)₃NO₃ → 2CuO + HNO₃ + H₂O | arastirmax.com |
| >250 | Final residue formation | - | Formation of stable CuO residue | capes.gov.br |
2Cu(NO₃)₂·3H₂O(s) → 2CuO(s) + 4NO₂(g) + O₂(g) + 6H₂O(g)
Theoretical and Computational Chemistry of Cupric Nitrate Systems
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are pivotal in elucidating the fundamental electronic characteristics of cupric nitrate (B79036).
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying systems like cupric nitrate. It is extensively used for several key purposes:
Electronic Transitions : DFT can predict the electronic transitions of this compound, which correspond to the absorption of light. These calculations help interpret experimental UV-vis spectra. Studies have shown that the absorption bands of copper(II) nitrate in the UV region arise from Ligand-to-Metal Charge Transfer (LMCT) and n–π* transitions within the nitrate ligands. rsc.orgresearchgate.net
Orbital Analysis : The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offers deep insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical stability and reactivity of the compound. researchgate.net
| Computational Task | Description | Application to this compound |
| Geometry Optimization | A computational method to find the equilibrium structure of a molecule corresponding to the minimum energy on the potential energy surface. | Predicts the stable 3D structures of various forms of this compound, including its anhydrous, hydrated, and clustered forms. rsc.org |
| Electronic Transitions | Calculation of the energy difference between the ground electronic state and various excited states. | Correlates with UV-vis absorption spectra, identifying transitions like Ligand-to-Metal Charge Transfer (LMCT). researchgate.net |
| Orbital Analysis (HOMO-LUMO) | Examination of the energies and shapes of the frontier molecular orbitals (HOMO and LUMO). | Provides insights into the electronic stability and sites of potential chemical reactivity. researchgate.net |
To accurately describe the behavior of this compound in its electronically excited states, more sophisticated methods are necessary.
Time-Dependent Density Functional Theory (TD-DFT) : This is a widely used extension of DFT for calculating excited-state properties. escholarship.org It is effective for predicting the energies of electronic transitions and has been applied to copper complexes to understand their photochemical properties. researchgate.net
Equation of Motion – Coupled Cluster (EOM-CC) : For higher accuracy, especially for states with significant electron correlation, methods like EOM-CCSD (which includes single and double excitations) are the gold standard. q-chem.comfaccts.de These methods can provide very accurate excitation energies, typically with errors of only 0.1–0.3 eV for states dominated by single-electron promotions. q-chem.commolpro.net While computationally more demanding, they are crucial for benchmarking results from more approximate methods like TD-DFT. q-chem.com
Reaction Mechanism Elucidation through Computational Modeling and Energy Profiles
Computational chemistry is a powerful tool for mapping the intricate pathways of chemical reactions involving this compound. By calculating the potential energy surface, researchers can construct detailed reaction energy profiles. nih.govresearchgate.net These profiles identify the energies of reactants, products, and any intermediates or transition states along the reaction coordinate. nih.gov This information is vital for understanding the kinetics and thermodynamics of processes such as thermal decomposition or catalytic cycles. For example, DFT calculations have been used to explore the mechanisms of nitrite (B80452) reduction by copper complexes, revealing that pathways involving a Cu–ONO linkage are energetically more favorable. acs.org
Simulation of Decomposition and Photochemical Pathways and Fragmentation Products
Computational simulations provide predictive insights into how this compound breaks down under the influence of heat or light. Quantum chemical calculations can map the ground and excited state potential energy surfaces to understand decomposition pathways. For copper nitrate cluster anions, studies have shown that upon electronic excitation, the clusters predominantly decompose by losing a neutral copper nitrate molecule or through the photochemical loss of a neutral NO₃ ligand. researchgate.net The fragmentation products, such as CuO(NO₃)⁻ + NO₂, can be identified through these simulations. rsc.org These theoretical investigations are critical for understanding the photochemistry and stability of this compound systems. rsc.orgresearchgate.net
Computational Prediction of Catalytic Activity and Selectivity of Copper-Based Catalysts
This compound often serves as a precursor in the synthesis of heterogeneous copper-based catalysts. rsc.org Computational methods, particularly DFT, are instrumental in designing and understanding these catalysts. acs.org By modeling the catalyst surface and its interaction with reactant molecules, it is possible to predict catalytic activity and selectivity. rsc.org
For instance, DFT has been used to investigate the electrocatalytic nitrate reduction reaction (NO₃RR) on various copper-based surfaces. rsc.orgrsc.org These calculations can determine the binding energies of reaction intermediates and the energy barriers for different reaction steps, helping to identify the rate-limiting step and predict the most likely products, such as ammonia (B1221849) (NH₃) or nitrogen (N₂). acs.orgnih.gov Such computational screening provides a framework for designing improved catalysts with enhanced activity and selectivity for specific products. acs.org
Environmental and Green Chemistry Applications of Cupric Nitrate
Sustainable Synthetic Pathways Utilizing Cupric Nitrate (B79036) (e.g., in nanomaterial synthesis)
Cupric nitrate, or copper (II) nitrate, is a versatile and cost-effective precursor in the sustainable synthesis of various nanomaterials. instanano.comrsc.org Its utility in green chemistry stems from its ability to facilitate the creation of nanoparticles with diverse applications, often through environmentally benign methods. nih.govtandfonline.com
One prominent application is in the green synthesis of copper and copper oxide nanoparticles. nih.gov This can be achieved using plant extracts, which act as both reducing and stabilizing agents. instanano.comtandfonline.com For instance, aqueous extracts from the leaves of the Bottle Brush plant can be used to reduce copper nitrate to form copper nanoparticles. instanano.com Similarly, extracts from brown algae have been successfully employed to synthesize copper and copper oxide nanoparticles from a copper nitrate precursor. nih.gov This biological method avoids the use of harsh chemicals, making the process more sustainable. instanano.comnih.govtandfonline.com The general process involves mixing an aqueous solution of this compound with the plant extract and observing a color change that indicates nanoparticle formation. instanano.comtandfonline.com Factors such as the concentration of this compound, the type of plant extract, and the reaction temperature can influence the size and morphology of the resulting nanoparticles. instanano.com
Beyond simple copper nanoparticles, this compound is a key ingredient in the synthesis of more complex nanostructures. It is used in the creation of copper-doped zinc oxide (ZnO) nanoparticles. In this process, zinc nitrate hexahydrate and copper nitrate trihydrate are used as precursors in a solution containing plant leaf extracts. nih.gov this compound has also been utilized in the solvothermal synthesis of copper-benzene-1,3,5-tricarboxylic acid (Cu-BTC) metal-organic frameworks (MOFs). sciencepublishinggroup.com These MOFs have shown significant potential as photocatalysts. sciencepublishinggroup.com
Furthermore, this compound plays a role in the preparation of coated nanoparticles. Uniform layers of copper compounds can be deposited onto submicron-sized polystyrene latices by aging a dispersion of the polymer in an aqueous solution containing this compound, urea (B33335), and a stabilizing agent. psu.edu Calcination of these coated particles can then yield hollow spheres of metallic copper or copper oxide. psu.edu Adsorbing hydrated copper nitrate onto clay produces a reagent known as "Claycop," which is effective in various organic reactions, including the oxidation of thiols. wikipedia.org
The use of this compound in these synthetic pathways offers a more environmentally friendly and economical approach to producing valuable nanomaterials for a range of applications. rsc.orgnih.gov
Remediation and Treatment Applications
This compound and its derivatives are instrumental in several environmental remediation and water treatment technologies, addressing both inorganic and organic pollutants.
Electrochemical Nitrate Reduction for Water Purification
Nitrate pollution in water bodies, primarily from agricultural runoff and industrial waste, poses a significant environmental threat. sciopen.comresearchgate.net Electrochemical reduction offers a promising method for converting harmful nitrate into valuable ammonia (B1221849). sciopen.comresearchgate.net Copper-based catalysts are particularly effective for this process due to their high efficiency, low cost, and environmentally friendly nature. sciopen.comresearchgate.net
The process involves an electrochemical cell where nitrate ions are reduced at the cathode. scirp.orgscirp.org Copper's high electrocatalytic activity facilitates the efficient transfer of electrons needed for this conversion. scirp.orgscirp.org Researchers have explored various forms of copper catalysts, including pure copper, copper alloys, copper oxides, and copper nanoparticles, to optimize the reduction process. sciopen.commdpi.com The performance of these catalysts can be enhanced by modifying their surface properties, such as surface area and crystallinity, to improve efficiency and selectivity towards ammonia production. scirp.orgscirp.org The development of nanostructured copper catalysts, like nanowires and nanoparticles supported on carbon electrodes, has shown significant improvements in nitrate conversion rates. mdpi.com
Factors such as pH, temperature, and the presence of other ions in the water can influence the stability and effectiveness of the copper catalysts. scirp.org Ongoing research focuses on improving the long-term stability and durability of these catalysts for large-scale industrial applications. scirp.org
Photocatalytic Degradation of Organic Pollutants
This compound serves as a precursor in the synthesis of photocatalysts used to break down organic pollutants in wastewater. sciencepublishinggroup.comtandfonline.com These pollutants, often originating from textile industries and other industrial processes, can be toxic and carcinogenic. tandfonline.com
Copper(II) oxide (CuO) nanoparticles, synthesized from this compound, have demonstrated high efficiency in the photocatalytic degradation of various dyes, such as Rhodamine B, Methylene Blue, and Methyl Orange, under visible light irradiation. tandfonline.com The synthesis method involves using a copper precursor salt, like this compound trihydrate, to create mesoporous CuO nanoparticles. tandfonline.com Studies have shown that CuO photocatalysts derived from a nitrate precursor exhibit higher degradation efficiency compared to those from a sulfate (B86663) precursor, which is attributed to their higher BET surface area. tandfonline.com
The photocatalytic process is initiated when the semiconductor material (the photocatalyst) is irradiated with light, generating electron-hole pairs. jiangnan.edu.cnrsc.org These reactive species can then break down the organic pollutant molecules. jiangnan.edu.cnrsc.org
In addition to CuO, this compound is used to synthesize other photocatalytic materials. For example, it is a precursor in the creation of copper-doped zinc gallate nanoparticles, which can persistently degrade organic dyes even in the absence of continuous light. jiangnan.edu.cn It is also used in the solvothermal synthesis of copper-benzene-1,3,5-tricarboxylic acid (Cu-BTC) metal-organic frameworks (MOFs), which have shown remarkable potential for the photocatalytic transformation of colored organic pollutants. sciencepublishinggroup.com
Alkaline Precipitation and Aging of Copper from Aqueous Solutions
Alkaline precipitation is a standard method for removing heavy metals like copper from industrial wastewater. acs.org This process involves raising the pH of the water to precipitate the metal as a hydroxide (B78521). The characteristics of the resulting precipitate are crucial for its effective removal and potential recovery.
Studies on the alkaline precipitation of copper from dilute this compound solutions have shown that the process is influenced by factors such as the ratio of base to copper and the order of mixing the solutions. acs.org When a base is added to a this compound solution, an initial precipitate of amorphous copper hydroxide is formed. rsc.org
The aging of this precipitate is a critical phase. Research has identified distinct phases in the aging process, characterized by changes in pH, conductivity, and free copper concentration. acs.org A period of relatively stable conditions suggests the conversion of the initial cupric hydroxide precipitate, Cu(OH)₂, into the more stable tenorite, CuO. acs.org This transformation is a key aspect of the aging phenomenon. acs.org
The initial conditions of precipitation, such as the concentrations of reactants, significantly affect the nature of the precipitate and its aging patterns. acs.orgrsc.org For example, at higher initial this compound concentrations, basic copper nitrate may also precipitate alongside copper hydroxide. rsc.org Understanding these dynamics is essential for optimizing the removal of copper from wastewater and potentially recovering it in a usable form. acs.org
This compound in Agricultural Research
In agricultural science, this compound is utilized in research to understand the role of copper as an essential micronutrient for plants and the effects of its excess. mdpi.comfrontiersin.org
Impact on Plant Nutrient Acquisition and Stress Response Mechanisms
Copper is a vital component of several enzymes and is involved in various physiological processes in plants, including photosynthesis, respiration, and nitrogen metabolism. mdpi.comfrontiersin.orgnih.gov this compound is often used as a source of copper in hydroponic and soil studies to investigate its effects on plant growth and nutrient uptake.
Research has shown that the application of copper can influence the uptake and assimilation of other essential nutrients. For instance, in Chinese cabbage, copper application has been found to increase plant biomass and the activities of enzymes involved in nitrogen assimilation, such as nitrate reductase and glutamine synthetase. nih.gov It can also affect the expression of genes related to nitrogen transport and metabolism. frontiersin.orgnih.gov
The form of nitrogen available to the plant (nitrate vs. ammonium) can modulate the plant's response to copper. frontiersin.orgnih.gov Studies have indicated that the presence of nitrate can sometimes alleviate the negative effects of high copper concentrations. researchgate.net For example, supplying nitrogen in the form of nitrate has been shown to reduce the disorders in mineral uptake and biomass production caused by copper toxicity in some grasses. researchgate.net
However, excessive copper can be toxic to plants, leading to inhibited root growth, reduced nutrient absorption, and alterations in the homeostasis of other mineral nutrients. mdpi.comnih.gov Research using this compound helps in understanding the molecular mechanisms behind copper toxicity. For example, high levels of copper have been shown to impair the ability of cucumber plants to take up nitrate in the high-affinity range, affecting the expression of nitrate transporter genes. nih.gov
These studies are crucial for developing strategies to manage copper levels in agricultural soils, ensuring optimal plant growth while avoiding toxicity.
Investigation of Fungicidal and Insecticidal Activity Mechanisms
The efficacy of this compound as a fungicide and insecticide stems from the multifaceted actions of the copper(II) ion (Cu²⁺) on the physiological and biochemical processes of target organisms. Research indicates that the primary mechanisms involve enzyme disruption, induction of oxidative stress, and interference with vital cellular functions.
Fungicidal Activity Mechanisms
The antifungal action of this compound is largely attributed to the toxic effects of the Cu²⁺ ion on fungal cells. The ion is a non-specific toxicant that impacts multiple cellular targets, leading to growth inhibition and cell death.
Enzyme Inhibition and Protein Denaturation : Copper ions have a high affinity for sulfhydryl (-SH) and amino (-NH₂) groups found in amino acids, the building blocks of proteins. Cu²⁺ ions can bind to these groups within enzymes and other proteins, leading to their denaturation. cornell.eduwikipedia.org This alters the three-dimensional structure of the enzymes, rendering them inactive. cabidigitallibrary.org The inactivation of critical enzymes disrupts essential metabolic pathways, such as respiration and cell wall synthesis, ultimately killing the fungal spores and inhibiting mycelial growth. cornell.educabidigitallibrary.org
Induction of Oxidative Stress : The toxicity of copper is also linked to its ability to cycle between its cupric (Cu²⁺) and cuprous (Cu⁺) oxidation states. d-nb.info This redox cycling can catalyze the formation of highly reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydroxyl radicals, through Fenton-like reactions. ROS can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, leading to a state of oxidative stress and subsequent cell death. gnest.org
Growth Inhibition : Studies have demonstrated the direct inhibitory effect of this compound on the growth of various fungal species. For instance, research on Penicillium sp. showed a clear concentration-dependent inhibition of fungal growth. nih.gov Similarly, a study on the phytopathogenic fungus Alternaria alternata revealed a significant decrease in radial growth when exposed to increasing concentrations of copper salts. gnest.org The application of a coating film containing this compound created a significant zone of inhibition against the fungus Trichoderma Sp. researchgate.net
The following tables present data from studies investigating the fungicidal effects of copper compounds.
Table 1: Effect of this compound Concentration on Penicillium sp. Growth
| This compound Concentration (mg/L) | Fungal Growth Inhibition (%) |
| 400 | 19 |
| 800 | 75 |
| 1000 | 100 |
Data sourced from a study on the biosorption of copper nitrate by Penicillium sp. nih.gov
Table 2: Effect of pH on Radial Growth Inhibition of Penicillium sp. by this compound
| pH | Radial Growth Inhibition (%) |
| 4.0 | 73 |
| 7.0 | 75 |
| 9.0 | 77 |
Data sourced from a study on the biosorption of copper nitrate by Penicillium sp. nih.gov
Insecticidal Activity Mechanisms
The insecticidal properties of this compound are also primarily mediated by the copper(II) ion, which exerts its toxicity through several mechanisms.
Oxidative Stress and Cellular Damage : When ingested by insect larvae, such as those of Aedes aegypti, Cu²⁺ ions can trigger oxidative stress reactions. scielo.brscielo.br This leads to the production of ROS, which can cause significant damage to the insect's digestive system, including the disorganization of the peritrophic matrix and the destruction of intestinal microvilli. scielo.brscielo.br
Disruption of Enzyme Function : Copper is an essential micronutrient for insects and functions as a cofactor for numerous enzymes. nih.govencyclopedia.pub However, an excess of copper ions can be toxic. nih.gov It can displace other essential metal ions from their binding sites in enzymes or bind to proteins and disrupt their function. One critical enzyme affected is phenoloxidase, which requires copper as a cofactor and is vital for the insect's immune response, specifically the melanization process used to encapsulate pathogens. nih.govencyclopedia.pub
Interference with the Nervous System : Certain amino acids that act as neurotransmitters in the insect nervous system, such as L-glutamic acid and L-aspartic acid, can bind with copper ions. scielo.brscielo.br The formation of these copper-amino acid complexes can interfere with normal neurotransmission. For example, altering the balance of the excitatory neurotransmitter L-glutamate can lead to nervous hyperexcitation, increased metabolic stress, and ultimately, insect mortality. scielo.brscielo.br
Nitrate and Nitrite (B80452) Toxicity : While the copper ion is the primary toxic agent, the nitrate (NO₃⁻) component and its reduced form, nitrite (NO₂⁻), can also contribute to toxicity, particularly in aquatic environments. Nitrite is known to be toxic to aquatic insects as it can impair the function of oxygen-carrying pigments like hemoglobin and hemocyanin, leading to hypoxia. researchgate.net
Research on copper-amino acid complexes synthesized using copper(II) nitrate highlights the larvicidal potential.
Table 3: Larvicidal Activity of Copper(II)-Amino Acid Complexes against Aedes aegypti
| Compound | Lethal Concentration (LC₅₀) in mg/L |
| L-glutamate-Cu(II) | 53.401 |
| L-aspartate-Cu(II) | 108.647 |
Data sourced from a study on the toxicity of copper II-polar amino acid complexes. scielo.br
Biological and Biomedical Research Involving Cupric Nitrate
Investigation of Antimicrobial Properties
The antimicrobial potential of compounds derived from cupric nitrate (B79036) is a significant area of study, with research focusing on their efficacy against a broad spectrum of bacteria and fungi.
Copper nanoparticles (CuNPs) and copper oxide nanoparticles (CuO-NPs), often synthesized from cupric nitrate, exhibit potent antibacterial properties. bibliomed.orgnih.gov The primary mechanisms behind this activity include the generation of reactive oxygen species (ROS), direct damage to bacterial cell structures, and interaction with essential biomolecules. bibliomed.orgmdpi.com
The interaction of copper-containing nanoparticles with bacterial cells is multifaceted. A key process is the release of copper ions (Cu²⁺), which can disrupt the bacterial cell wall and membrane. mdpi.com This interaction is often described as a "contact-killing" effect. researchgate.net The smaller size of nanoparticles provides a larger surface area, enhancing their contact with microbial membranes and facilitating the release of copper ions. researchgate.netrsc.org This can lead to membrane rupturing and increased permeability. bibliomed.org
Once inside the bacterial cell, a phenomenon sometimes called the "Trojan horse" mechanism, copper ions and nanoparticles can induce significant oxidative stress through the production of ROS, such as singlet oxygen. bibliomed.orgnih.gov These ROS can damage cellular components, including proteins and DNA, leading to cell death. bibliomed.orgrsc.org Studies have shown that CuNPs can cause nucleic acid degradation. nih.gov
The efficacy of these nanoparticles has been demonstrated against both Gram-positive and Gram-negative bacteria. For instance, copper oxide nanoparticles have shown significant activity against Bacillus subtilis and Escherichia coli. nih.gov Some studies suggest a higher susceptibility of Gram-positive bacteria due to the higher protein content in their cell walls, to which copper ions have a high affinity. mdpi.com However, other research has demonstrated greater efficacy against Gram-negative bacteria like E. coli compared to Gram-positive bacteria such as S. aureus. mdpi.com The antibacterial activity is also influenced by the size and shape of the nanoparticles, with smaller particles generally showing enhanced effects. researchgate.net
Table 1: Antibacterial Efficacy of Copper Nanomaterials Synthesized from this compound
| Nanomaterial | Synthesis Precursor | Target Bacteria | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Copper Nanoparticles (CuNPs) | This compound | E. coli (Gram-negative), S. aureus (Gram-positive) | Significant antibacterial activity; greater against E. coli. | mdpi.com |
| Copper Oxide Nanoparticles (CuO-NPs) | Copper nitrate trihydrate | E. coli, B. subtilis | Good antibacterial activity against both species. | nih.gov |
| Copper Nanoparticles (CuNPs) | This compound | Breast and liver cancer cell lines | Exhibited efficient antimicrobial effects. | bibliomed.org |
| Copper-decorated Activated Carbon | Copper nitrate | E. coli, Salmonella | 4.9 log inactivation of both bacteria. | nih.gov |
This compound and its derivatives, particularly copper nanoparticles and copper complexes, have demonstrated significant antifungal properties. Copper oxide nanoparticles synthesized from copper nitrate have been investigated for their activity against fungi like Aspergillus niger. nih.gov Similarly, copper nanoflowers synthesized using this compound as a precursor showed high efficacy against plant pathogenic fungi, including various species of Fusarium. tandfonline.com The antifungal mechanism is believed to involve the inhibition of spore germination and mycelial growth. mdpi.com
The introduction of copper can modulate gene expression in fungi. In the filamentous fungus Podospora anserina, cellular copper levels affect the expression of genes related to respiration and oxidative stress. researchgate.net For example, copper influences the transcript levels of PaSod2, a gene encoding the mitochondrial manganese superoxide (B77818) dismutase. researchgate.net In Aspergillus nidulans, exposure to toxic copper levels leads to changes in the expression of genes involved in redox processes. durhamtech.edu Green-synthesized copper nanoparticles using this compound have been shown to downregulate chitin (B13524) synthase gene members in Aspergillus, indicating a direct impact on cell wall synthesis. scbt.com In Bradyrhizobium diazoefficiens, copper availability affects the expression of genes essential for denitrification, such as nirK, nor, and nos genes. nih.gov
Coordination complexes of copper(II), often synthesized from this compound salts, also exhibit notable antifungal activity. Complexes with ligands like thiazole (B1198619) derivatives have shown moderate to high antifungal activity against Candida albicans. rsc.org The antifungal efficacy of these complexes is often superior to that of the free ligands, highlighting the crucial role of the copper ion. safeschoolssds.com
Table 2: Antifungal Activity of this compound-Derived Compounds
| Compound/Material | Synthesis Precursor | Target Fungi | Key Findings | Reference(s) |
|---|---|---|---|---|
| Copper Oxide Nanoparticles (CuO-NPs) | Copper nitrate trihydrate | Aspergillus niger | No significant antifungal activity observed in one study. | nih.gov |
| Copper Nanoflowers | Copper nitrate | Fusarium spp. | Significant inhibition of fungal growth (93.98% at 450 ppm). | tandfonline.com |
| Copper-based benzenetricarboxylate MOF | Copper nitrate trihydrate | C. albicans, A. niger, A. oryzae, F. oxysporum | Strong inhibition of fungal growth. | mdpi.com |
| Green Synthesized CuNPs | Copper nitrate | Aspergillus spp. | Downregulation of chitin synthase genes. | scbt.com |
| Copper(II) thiazole complexes | Copper(II) salts (e.g., nitrate) | Candida albicans | Moderate antifungal activity, inhibition of hyphal formation. | rsc.org |
Cytotoxicity and Antitumoral Activity Studies of Copper Complexes and Nanoparticles
Copper nanoparticles and complexes synthesized using this compound are being explored for their potential as anticancer agents. Their cytotoxic activity is often attributed to the induction of oxidative stress and apoptosis in cancer cells. mdpi.com
Studies have shown that copper nanoparticles synthesized from this compound exhibit significant cytotoxicity against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines, with IC50 values of 5.88 µg/ml and 11.2 µg/ml, respectively. bibliomed.org The cytotoxicity of these nanoparticles was found to be significantly higher than that of the precursor, this compound, alone. bibliomed.org Similarly, copper oxide nanoparticles produced from this compound showed cytotoxic effects against esophageal cancer cells (KYSE30), with the effect being time-dependent. nih.gov The anticancer mechanism is linked to the generation of ROS, which can cause DNA damage and trigger apoptosis. mdpi.com The smaller size of nanoparticles enhances their cellular uptake and ability to generate ROS within cancer cells. mdpi.comtandfonline.com
Copper(II) complexes, often prepared from this compound, have also demonstrated promising antitumoral activity. rsc.orgmdpi.com The coordination of copper with various organic ligands, such as Schiff bases or N-acylhydrazones, can result in complexes with potent antiproliferative effects. nih.govrsc.org For example, a dinuclear copper(II) complex derived from a furan-containing N-acylhydrazone and this compound displayed submicromolar cytotoxicity against triple-negative breast cancer cells (MDA-MB-231). rsc.org The mechanism of action for these complexes often involves the generation of ROS and induction of apoptosis. rsc.org The nature of the ligand plays a crucial role in the biological activity of the complex, influencing factors like solubility and cell permeability. rsc.org
Pharmacological and Biochemical Interaction Studies of Copper Compounds
The pharmacological and biochemical interactions of copper compounds derived from this compound are central to understanding their biological effects. These interactions primarily involve DNA, enzymes, and the generation of reactive signaling molecules.
Copper(II) complexes, synthesized with this compound and various ligands, have been shown to interact with DNA. oup.com This interaction can occur through intercalation, where the complex inserts itself between the base pairs of the DNA helix, leading to structural distortions that can inhibit DNA replication and transcription. oup.com This mode of action is a key component of their antitumor activity.
These complexes can also interact with and inhibit the function of specific enzymes. For instance, certain copper(II) mixed-ligand quinolinonato complexes, prepared with copper(II) nitrate, have been found to be significant inhibitors of cytochrome P450 isoenzymes, such as CYP3A4/5 and CYP2C9. nih.gov Since these enzymes are crucial for metabolizing a wide range of drugs, including chemotherapeutic agents, this interaction has important implications for potential drug-drug interactions in combination therapies. nih.gov
The redox activity of copper is fundamental to its biochemical interactions. Under certain conditions, copper(II) centers can be reduced to copper(I). This redox cycling can lead to the generation of ROS, as seen in their antimicrobial and anticancer activities. rsc.org Furthermore, research has shown that copper(II) complexes can catalyze the reduction of nitrate and nitrite (B80452). For example, the interaction of thiols with a copper(II)-nitrate complex can lead to the reduction of nitrate to nitric oxide (NO), a critical signaling molecule in biology. researchgate.net This highlights the potential for copper compounds to participate in and influence biological signaling pathways involving nitrogen oxides.
Applications in Medical Materials Science (e.g., active contact surfaces)
This compound is utilized in the development of advanced medical materials, particularly those requiring antimicrobial properties. A key application is the creation of active contact surfaces that can reduce microbial contamination and prevent the spread of infections.
One notable example is the use of copper(II) hydroxy nitrate (Cu₂(OH)₃NO₃), a basic salt synthesized from this compound, as an additive in polymers to create antibacterial surfaces. nih.govmdpi.com When incorporated into polymers like low-density polyethylene (B3416737) (LDPE) and polylactic acid (PLA), copper(II) hydroxy nitrate has been shown to impart potent bactericidal activity against pathogens such as Listeria monocytogenes and Salmonella enterica. nih.govmdpi.com These composite materials have demonstrated a significant reduction in bacterial load, making them promising for applications in food packaging and potentially for surfaces in healthcare settings. nih.govresearchgate.netmdpi.com
Furthermore, copper and its compounds, including those derived from this compound, are being investigated for incorporation into various medical devices and materials to prevent infections. mdpi.comresearchgate.net Copper nanoparticles can be used to create antimicrobial coatings for medical instruments, textiles for hospital use (e.g., gowns and linens), and components of prosthetic devices. mdpi.comgoogle.com The antimicrobial action in these materials is typically mediated by the release of copper ions, which are effective against a broad spectrum of bacteria, fungi, and viruses. nih.govresearchgate.net The use of copper-impregnated surfaces in hospitals, on items like bed rails and faucet handles, is being explored as a strategy to reduce healthcare-associated infections (HAIs). mdpi.com
Q & A
Q. What are the optimal experimental conditions for synthesizing cupric nitrate in aqueous nitric acid?
this compound synthesis requires controlled addition of nitric acid to copper metal or oxide. Key variables include nitric acid concentration (5–8 M), temperature (25–60°C), and agitation to prevent localized overheating. Higher acid concentrations favor faster reactions but increase nitrogen oxide byproduct formation. Monitor reaction progress via pH shifts or spectroscopic tracking of Cu²⁺ ions . For lab-scale synthesis, use a fume hood and slow acid addition to mitigate exothermic risks .
Q. Which spectroscopic techniques are most effective for characterizing this compound purity and structure?
- FTIR : Identifies nitrate ion vibrational bands (e.g., asymmetric stretch at ~1380 cm⁻¹) and hydration states.
- UV-Vis : Quantifies Cu²⁺ concentration via d-d transition absorption at ~800 nm.
- AAS/ICP-MS : Measures trace metal impurities (e.g., Fe³⁺, Pb²⁺) in synthesized batches. Always cross-validate with X-ray diffraction (XRD) to confirm crystalline structure .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Nitrile gloves (≥8 mil thickness), chemical-resistant lab coats, and goggles with side shields.
- Ventilation : Use local exhaust ventilation to avoid inhaling aerosols.
- Spill Management : Neutralize spills with sodium bicarbonate and collect residues in sealed containers.
- Storage : Keep in original airtight containers, segregated from reducing agents (e.g., organics, metals) .
Q. How can researchers mitigate interference from this compound in colorimetric assays for nitrates?
Pre-treat samples with chelating agents (e.g., EDTA) to sequester Cu²⁺ ions, which can distort absorbance readings. Validate interference thresholds using standard addition curves. For low-pH assays, consider ion-exchange chromatography to separate nitrate from copper species .
Q. What factors influence the thermal decomposition pathway of this compound hydrates?
Decomposition steps (e.g., Cu(NO₃)₂·3H₂O → CuO + NO₂ + O₂ + H₂O) depend on heating rate and atmosphere. Under slow heating (2–5°C/min) in air, intermediates like CuONO₂ may form. Use thermogravimetric analysis (TGA) coupled with mass spectrometry to track gas evolution (e.g., NO₃⁻ → NO₂↑) .
Advanced Research Questions
Q. How do reaction mechanisms differ between this compound and organic substrates in redox reactions?
Cu²⁺ acts as a one-electron oxidizer, facilitating ligand-to-metal charge transfer. In aromatic nitration, the nitrate ion coordinates with H⁺ to form NO₂⁺, which electrophilically substitutes on the ring. Monitor intermediates via stopped-flow spectroscopy or cyclic voltammetry .
Q. How should researchers address contradictions in reported thermodynamic data for this compound solutions?
Discrepancies often arise from ionic strength variations or inconsistent activity coefficients. Apply the Pitzer model to correct for ion interactions in concentrated solutions. Validate using isopiestic measurements or calorimetric titration .
Q. What strategies optimize this compound as a precursor for CuO nanostructures in catalytic applications?
- Sol-Gel Synthesis : Adjust pH (9–11) to control nucleation rates.
- Template-Assisted Growth : Use mesoporous silica to direct nanoparticle morphology.
- Calcination : Optimize temperature (300–500°C) to balance crystallinity and surface area. Characterize catalytic efficiency via CO oxidation or photocatalytic dye degradation tests .
Q. What are the methodological challenges in studying this compound’s chelation behavior in biological systems?
Cu²⁺ binds strongly to serum albumin and glutathione, complicating free ion quantification. Use competitive chelation assays with bathocuproine disulfonate and validate with EPR spectroscopy to detect paramagnetic Cu²⁺ species. Account for pH-dependent speciation (e.g., Cu(OH)₂ precipitation above pH 6) .
Q. How can researchers design experiments to probe this compound’s role in hybrid material synthesis?
- Coordination Polymers : Vary ligand-to-metal ratios (1:1 to 3:1) with pyridine derivatives.
- MOFs : Use solvothermal synthesis (DMF/ethanol, 80–120°C) and monitor framework stability via BET surface area analysis.
- Nanocomposites : Employ in-situ precipitation on graphene oxide substrates, followed by TEM/EDS mapping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
